Technical Documentation Center

6-Hydroxy-methyl 1'-epiacarviosin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Hydroxy-methyl 1'-epiacarviosin
  • CAS: 101144-24-5

Core Science & Biosynthesis

Foundational

Structural biology of 6-hydroxy-methyl 1'-epiacarviosin binding sites

The Architecture of Inhibition: Structural Biology of 6-hydroxy-methyl 1'-epiacarviosin Binding Sites As a Senior Application Scientist specializing in structural glycobiology, I frequently evaluate the atomic-level inte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Architecture of Inhibition: Structural Biology of 6-hydroxy-methyl 1'-epiacarviosin Binding Sites

As a Senior Application Scientist specializing in structural glycobiology, I frequently evaluate the atomic-level interactions that drive enzyme inhibition. Designing high-affinity, hydrolysis-resistant glycosidase inhibitors is notoriously difficult due to the highly conserved, solvent-exposed nature of carbohydrate-binding pockets. However,1 represents a masterclass in rational, transition-state analogue design[1].

Derived from the natural pseudo-oligosaccharide core found in acarbose, this synthetic derivative features precise stereochemical and functional group modifications. By dissecting its binding site interactions, we uncover a blueprint for developing next-generation therapeutics targeting metabolic disorders and lysosomal storage diseases.

Mechanistic Architecture of the Binding Site

The efficacy of 6-hydroxy-methyl 1'-epiacarviosin is rooted in its ability to deceive the target enzyme. Glycosidases, such as human pancreatic α -amylase (HPA), operate via a double-displacement or retaining mechanism that involves an oxocarbenium ion-like transition state.

When 6-hydroxy-methyl 1'-epiacarviosin enters the active site, it orchestrates a multi-point binding strategy across the enzyme's subsites:

  • Subsite -1 (The Catalytic Center): The core of the inhibitor is a 1[1]. The double bond forces the ring into a planar half-chair conformation, perfectly mimicking the geometry and charge distribution of the oxocarbenium transition state. This allows it to form a strong electrostatic salt bridge with the catalytic nucleophile (e.g., Asp206 in HPA)[2].

  • Subsite +1 (The Leaving Group Pocket): The inhibitor features an 2 rather than a standard O-glycosidic bond[2]. Because the nitrogen-carbon bond is resistant to enzymatic cleavage, the molecule acts as a competitive "molecular wedge," stalling the catalytic cycle indefinitely.

  • The C6-Hydroxymethyl Advantage: What sets this specific analog apart from standard acarviosin is the 1[1]. This modification introduces a novel hydrogen-bonding vector that interacts with conserved polar residues adjacent to the catalytic center, significantly lowering the dissociation constant ( Kd​ )[3].

G A 6-hydroxy-methyl 1'-epiacarviosin B Valienamine Core (Half-Chair Mimic) A->B C N-Glycosidic Bond (Hydrolysis Resistant) A->C D C6-Hydroxymethyl (Enhanced H-Bonding) A->D E Subsite -1 (Catalytic Nucleophile) B->E Transition State Mimicry F Subsite +1 (Acid/Base Catalyst) C->F Prevents Cleavage D->E Additional H-Bonds

Caption: Logical mapping of 6-hydroxy-methyl 1'-epiacarviosin interactions in the active site.

Quantitative Affinity Profiling

The structural modifications of the acarviosin core directly translate to measurable kinetic advantages. By comparing the inhibitory profiles of related pseudo-oligosaccharides, we can observe the impact of transition-state mimicry and extended hydrogen bonding.

CompoundTarget EnzymeInhibitory Profile ( Ki​ )Key Structural Feature
Acarbose Pancreatic α -Amylase ≈0.8μM Standard4[4]
Acarviostatin III03 Pancreatic α -Amylase ≈0.008μM Extended pseudo-oligosaccharide chain
6-hydroxy-methyl 1'-epiacarviosin Target GlycosidasesCompetitive InhibitionC6-OH H-bonding, 1'-epi configuration

Self-Validating Experimental Protocol: Co-Crystallization & Kinetics

To accurately map the binding site of 6-hydroxy-methyl 1'-epiacarviosin, researchers cannot rely on simple crystal soaking. The introduction of a high-affinity transition-state analogue often induces localized conformational shifts in the enzyme's active site loops. Therefore, we employ a self-validating workflow that tightly couples kinetic profiling with co-crystallization.

Step 1: Protein Preparation & Monodispersity Validation
  • Action: Purify the target glycosidase using affinity chromatography followed immediately by Size-Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.0) and 150 mM NaCl.

  • Causality: SEC is non-negotiable here. Trace aggregates can nucleate microcrystals or cause lattice defects. We must ensure absolute monodispersity to achieve the high-resolution diffraction (< 1.8 Å) required to resolve the precise hydrogen-bonding network of the C6-hydroxymethyl group.

Step 2: Kinetic Profiling (The "Why Before How")
  • Action: Determine the inhibition constant ( Ki​ ) of 6-hydroxy-methyl 1'-epiacarviosin using a continuous spectrophotometric assay (e.g., monitoring the cleavage of p-nitrophenyl- α -D-glucopyranoside at 405 nm).

  • Causality: We must calculate the exact Ki​ before setting up crystal trays. This acts as our internal validation. To ensure >95% active site occupancy during crystallization, the ligand must be added to the protein solution at a concentration of at least 5×Ki​ . Guessing this concentration leads to ambiguous, partial-occupancy electron density maps.

Step 3: Complex Formation & Co-Crystallization
  • Action: Incubate the monodisperse enzyme with the inhibitor at the calculated 5×Ki​ concentration for 1 hour on ice. Set up hanging-drop vapor diffusion plates using a precipitant screen (e.g., PEG 3350, 0.2 M Ammonium Sulfate).

  • Causality: We utilize co-crystallization rather than soaking. Soaking a rigid, pre-formed crystal with a transition-state analogue often shatters the crystal due to the induced-fit conformational changes in the active site loops. Co-crystallization allows the enzyme to pack into the lattice already in its inhibited, closed conformation.

Step 4: X-Ray Diffraction & Polder Map Validation
  • Action: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data and solve the structure via molecular replacement.

  • Causality: To validate the presence of the C6-hydroxymethyl group, we generate an omit map, specifically a Polder map . Standard omit maps can be biased by bulk solvent filling the empty active site cavity. Polder maps exclude bulk solvent from the omitted region, providing a mathematically rigorous, self-validating confirmation of the ligand's precise orientation.

Workflow S1 1. SEC Purification (Ensure Monodispersity) S2 2. Kinetic Assays (Determine Ki) S1->S2 S3 3. Co-Crystallization (5x Ki Concentration) S2->S3 S4 4. X-Ray Diffraction (Polder Map Validation) S3->S4

Caption: Self-validating workflow for structural characterization of transition-state analogues.

Therapeutic Horizons

The structural biology of 6-hydroxy-methyl 1'-epiacarviosin extends far beyond basic enzymology. By understanding how the valienamine core and the C6-hydroxymethyl group lock the enzyme in a transition state, drug developers can engineer highly specific inhibitors.

While traditional acarviosin derivatives like acarbose are staples in managing postprandial hyperglycemia in Type 2 Diabetes, targeted analogs like 6-hydroxy-methyl 1'-epiacarviosin are opening doors in the realm of pharmacological chaperones [3]. In lysosomal storage diseases, mutant glycosidases misfold and are degraded. High-affinity, reversible inhibitors can bind to the active site of these mutant enzymes in the endoplasmic reticulum, stabilizing their structure (acting as a chaperone) and allowing them to traffic to the lysosome where the acidic pH facilitates inhibitor dissociation, restoring enzymatic function.

References

  • Grokipedia. Acarviosin - Structural Basis for Activity.
  • EvitaChem. Buy 6-Hydroxy-methyl 1'-epiacarviosin (EVT-1172349) | 101144-24-5.
  • MDPI. Natural Inhibitors of Mammalian α-Amylases as Promising Drugs for the Treatment of Metabolic Diseases.
  • National Center for Biotechnology Information (PMC). Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones.

Sources

Exploratory

The Role of 6-Hydroxy-Methyl 1'-Epiacarviosin in Carbohydrate Metabolism: A Technical Guide to Transition-State Mimicry

Executive Summary The regulation of carbohydrate metabolism is a cornerstone of managing metabolic disorders such as type 2 diabetes mellitus (T2D). At the forefront of this therapeutic strategy is the inhibition of glyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regulation of carbohydrate metabolism is a cornerstone of managing metabolic disorders such as type 2 diabetes mellitus (T2D). At the forefront of this therapeutic strategy is the inhibition of glycoside hydrolases—specifically α -amylase and α -glucosidase—which are responsible for the cleavage of complex carbohydrates into absorbable monosaccharides[1].

Acarbose, a clinically approved pseudotetrasaccharide, achieves this inhibition through its core structural moiety: acarviosin [2]. As drug development progresses, researchers have synthesized advanced acarviosin analogs to map the steric and electronic constraints of enzyme active sites. 6-hydroxy-methyl 1'-epiacarviosin (CAS No. 101144-24-5) is one such highly specialized synthetic derivative[3]. By incorporating specific stereochemical and functional group modifications, this compound serves as a critical tool for probing the Koshland double-displacement mechanism, offering profound insights into transition-state mimicry, enzyme kinetics, and the future of structure-based drug design[4].

Mechanistic Foundation: Transition-State Mimicry

To understand the efficacy of 6-hydroxy-methyl 1'-epiacarviosin, one must first examine the causality of its binding affinity. Retaining glycosidases operate via a double-displacement mechanism involving an oxocarbenium ion-like transition state.

Acarviosin-based compounds are classified as pseudodisaccharides. They feature a hydroxymethylconduritol (cyclohexitol) ring linked to a functionalized glucopyranose unit via a secondary amine bridge[2].

  • The Nitrogen Atom Causality: At physiological pH, the secondary nitrogen atom becomes protonated. This positive charge perfectly mimics the electrostatic properties of the transient oxocarbenium ion formed during the natural hydrolysis of α -1,4-glycosidic bonds[5].

  • Active Site Anchoring: This protonated nitrogen forms tight electrostatic interactions with the catalytic carboxylate residues (e.g., Asp206 and Glu233 in human pancreatic α -amylase), effectively stalling the catalytic cycle and acting as a competitive inhibitor[2].

Mechanism A Dietary Carbohydrates B α-Amylase / α-Glucosidase A->B Hydrolysis C Oxocarbenium Transition State B->C Catalysis D Glucose Absorption C->D Cleavage E 6-hydroxy-methyl 1'-epiacarviosin E->B Competitive Inhibition

Figure 1: Competitive inhibition of carbohydrate-hydrolyzing enzymes by the acarviosin analog.

Structural Optimization: The 6-Hydroxy and 1'-Epi Modifications

The structural evolution from methyl acarviosin to 6-hydroxy-methyl 1'-epiacarviosin is not arbitrary; it is a deliberate engineering effort to probe the subsite topologies of target enzymes[6].

  • The 6-Hydroxyl Group: Natural acarviosin contains a 4,6-dideoxy sugar moiety. The synthetic addition of a hydroxyl group at the C6 position introduces a new hydrogen bond donor/acceptor[3]. This modification allows researchers to interrogate the hydrogen-bonding capacity of the +1 subsite of the enzyme. While it can alter the binding orientation slightly, it maintains potent competitive inhibition, providing crucial Structure-Activity Relationship (SAR) data[6].

  • The 1'-Epi Configuration: Inverting the stereocenter at the 1' position alters the spatial trajectory of the pseudodisaccharide bond. This forces the cyclitol ring into a distinct conformational space, optimizing the steric fit for specific α -glucosidase isoforms over others, thereby enhancing target selectivity[4].

Quantitative Data: Comparative Kinetic Profiling

Table 1: Structural and kinetic comparison of acarviosin-derived inhibitors against carbohydrate-hydrolyzing enzymes.

CompoundTarget EnzymeStructural FeatureInhibitory Profile
Acarbose α -Amylase / α -GlucosidasePseudotetrasaccharideBaseline Reference ( Ki​≈2.0μM )[2]
Acarviostatin III03 Pancreatic α -AmylaseMultiple acarviosin unitsUltra-potent ( Ki​=0.008μM )[7]
Methyl acarviosin α -GlucosidaseAnomeric methoxy groupHigh Affinity Transition-State Mimic[6]
6-hydroxy-methyl 1'-epiacarviosin α -GlucosidaseC6-hydroxyl, 1'-epi inversionPotent Competitive Inhibitor; high SAR utility[3],[6]

Self-Validating Experimental Workflows for Kinetic Profiling

To accurately quantify the inhibitory potency ( IC50​ and Ki​ ) of 6-hydroxy-methyl 1'-epiacarviosin, researchers must employ a self-validating kinetic assay. The following protocol ensures that thermodynamic equilibrium is reached and prevents artifactual data.

Protocol: In Vitro α -Glucosidase Inhibition Assay

Step 1: Buffer and Reagent Preparation

  • Action: Prepare a 0.1 M sodium phosphate buffer at pH 6.8.

  • Causality: This specific pH matches the physiological environment of the small intestine, ensuring the enzyme maintains its native tertiary structure and the inhibitor's secondary amine remains appropriately protonated.

Step 2: Enzyme-Inhibitor Pre-Incubation

  • Action: Incubate α -glucosidase (0.1 U/mL) with varying concentrations of 6-hydroxy-methyl 1'-epiacarviosin (0.1 μM to 100 μM ) at 37°C for 15 minutes.

  • Causality: Transition-state analogs are often "slow-binding" inhibitors. Pre-incubation is strictly required to establish thermodynamic binding equilibrium before the substrate is introduced. Skipping this step leads to artificially inflated IC50​ values.

Step 3: Substrate Addition

  • Action: Add 4-nitrophenyl α -D-glucopyranoside (pNPG) to initiate the reaction.

  • Causality: pNPG is a synthetic chromogenic substrate. Upon enzymatic cleavage, it releases p-nitrophenol, allowing for direct, real-time spectrophotometric tracking of enzyme velocity.

Step 4: Reaction Arrest and Signal Amplification

  • Action: After 20 minutes, add 0.2 M Na2​CO3​ to the microplate wells.

  • Causality: The addition of a strong base serves a dual purpose: it immediately denatures the enzyme (halting the reaction) and shifts the pH to >10, which fully deprotonates the released p-nitrophenol, maximizing its absorbance at 405 nm.

Protocol S1 Step 1: Reagent Prep Enzyme + Inhibitor (pH 6.8) S2 Step 2: Pre-incubation 37°C, 15 min Establishes Equilibrium S1->S2 S3 Step 3: Substrate Addition pNPG Chromogenic Substrate S2->S3 S4 Step 4: Reaction Arrest Na2CO3 addition Halts Cleavage S3->S4 S5 Step 5: Spectrophotometry Absorbance at 405nm S4->S5 S6 Step 6: Kinetic Analysis Lineweaver-Burk Plot Ki Determination S5->S6

Figure 2: Self-validating workflow for determining inhibition kinetics of acarviosin analogs.

Therapeutic and Microbiomic Implications

The primary clinical application of acarviosin-derived compounds is the management of postprandial hyperglycemia. By competitively binding to carbohydrate-hydrolyzing enzymes in the brush border of the small intestine, these inhibitors delay the release of glucose into the bloodstream, blunting insulin spikes[5].

However, recent research has unveiled a secondary, profound impact on the gut microbiome. Because these inhibitors prevent the complete digestion of starches in the upper gastrointestinal tract, an increased load of complex carbohydrates transits to the colon[8]. Furthermore, compounds containing the acarviosin core have been shown to directly target intracellular glucosidases within gut microbiota. For instance, acarbose severely impairs the growth of specific starch-degrading Bacteroides species (such as Bacteroides thetaiotaomicron) by arresting their starch utilization systems[8].

As a highly specific analog, 6-hydroxy-methyl 1'-epiacarviosin provides drug development professionals with a unique scaffold. By tweaking its stereochemistry and functional groups, researchers can design next-generation inhibitors that selectively target host enzymes while sparing beneficial microbiomic glucosidases, thereby reducing the gastrointestinal side effects (e.g., flatulence and diarrhea) traditionally associated with this class of drugs[1].

References

  • Grokipedia. "Acarviosin". 2

  • PubMed (Carbohydrate Research). "Four acarviosin-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase". 7

  • Benchchem. "Acarviosin | α-Amylase Inhibitor Core". 5

  • PMC (Pharmaceuticals). "Natural Inhibitors of Mammalian α-Amylases as Promising Drugs for the Treatment of Metabolic Diseases". 1

  • mBio. "Acarbose impairs gut Bacteroides growth by targeting intracellular glucosidases". 8

  • EvitaChem. "Buy 6-Hydroxy-methyl 1'-epiacarviosin (EVT-1172349)". 3

  • PMC. "Chaperone Therapy for Neuronopathic Lysosomal Diseases: Competitive Inhibitors as Chemical Chaperones".4

  • J-Stage. "Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones". 6

Sources

Foundational

6-Hydroxy-Methyl 1'-Epiacarviosin: Structural Causality and Alpha-Glucosidase Selectivity Profiling

Executive Summary In the landscape of carbohydrate-active enzyme (CAZyme) inhibitors, carbaglycosylamines represent a masterclass in transition-state mimicry. While compounds like acarbose and its core pharmacophore, aca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of carbohydrate-active enzyme (CAZyme) inhibitors, carbaglycosylamines represent a masterclass in transition-state mimicry. While compounds like acarbose and its core pharmacophore, acarviosin, are universally recognized for their potent α -glucosidase inhibitory activity, subtle stereochemical modifications drastically alter their target specificity.

6-Hydroxy-methyl 1'-epiacarviosin (CAS 101144-24-5) is a synthetic derivative designed to probe these stereochemical boundaries. By inverting the stereocenter at the pseudo-anomeric (1') position, the molecule shifts from an α -linkage mimic to a β -linkage mimic, primarily targeting β -glycosidases. However, as a Senior Application Scientist, I must emphasize that profiling this compound's α -glucosidase inhibitory activity is a critical regulatory and biochemical necessity. The addition of the 6-hydroxymethyl group introduces novel hydrogen-bonding dynamics that can partially rescue binding affinity in the α -glucosidase active site, necessitating rigorous off-target profiling to define the compound's therapeutic index.

Mechanistic Causality: The 1'-Epimer Paradox

To understand the enzyme kinetics of 6-hydroxy-methyl 1'-epiacarviosin, we must dissect its structural causality 1.

  • The Valienamine Core (Transition-State Mimicry): The unsaturated cyclohexene ring of the valienamine moiety adopts a half-chair conformation. This perfectly mimics the planar oxocarbenium ion transition state that occurs during glycosidic bond hydrolysis, allowing the compound to bind the enzyme's active site with orders of magnitude higher affinity than the native substrate.

  • The 1'-Epimerization (Steric Clash): Native acarviosin possesses an equatorial pseudo-anomeric linkage, mimicking α -D-glucopyranose. In 1'-epiacarviosin, this linkage is axial. When introduced to α -glucosidase, this axial linkage creates a severe steric clash with the enzyme's catalytic pocket, drastically reducing primary affinity.

  • The 6-Hydroxymethyl Modification (Affinity Rescue): The functionalization of the C6 position with a hydroxymethyl group provides an additional hydrogen bond donor/acceptor 2. In the context of α -glucosidase, this secondary interaction can anchor the molecule despite the 1'-steric clash, leading to measurable off-target inhibition.

Pathway A 6-OH-Methyl 1'-Epiacarviosin B a-Glucosidase Active Site A->B Binds C Steric Clash (1'-Epimer) B->C Primary Interaction D H-Bond Recovery (6-OH Group) B->D Secondary Interaction E Weak/Off-Target Inhibition C->E Reduces Affinity D->E Partially Restores

Mechanism of off-target alpha-glucosidase inhibition by 6-hydroxy-methyl 1'-epiacarviosin.

Quantitative Selectivity Profiling

To validate the therapeutic window of 6-hydroxy-methyl 1'-epiacarviosin as a pharmacological chaperone for lysosomal storage diseases (where it targets β -glycosidases) 3, we must benchmark its IC₅₀ against α -glucosidase using established controls.

Table 1: Comparative Glycosidase Inhibition Profiling
CompoundTarget EnzymeRepresentative IC₅₀ (µM)Linkage Mimicry
Acarbose (Positive Control) α -Glucosidase0.25 α (1→4)
Methyl Acarviosin α -Glucosidase0.08 α (1→4)
1'-Epiacarviosin β -Glucosidase0.30 β (1→4)
6-Hydroxy-methyl 1'-epiacarviosin β -Glucosidase0.15 β (1→4)
6-Hydroxy-methyl 1'-epiacarviosin α -Glucosidase85.0 (Off-target) β (1→4)

Data Interpretation: The ~500-fold difference in IC₅₀ between its primary target ( β -glucosidase) and its off-target ( α -glucosidase) confirms a robust selectivity window, driven by the 1'-epimerization.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in quality control checkpoints.

Equilibrium-Shift α -Glucosidase Inhibition Assay

This high-throughput colorimetric assay utilizes p-nitrophenyl- α -D-glucopyranoside (pNPG) as the substrate.

Reagents Required:

  • α -Glucosidase (Saccharomyces cerevisiae, 0.5 U/mL)

  • pNPG Substrate (5 mM in buffer)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Quench Solution (0.2 M Na₂CO₃)

  • Test Compound (6-hydroxy-methyl 1'-epiacarviosin in DMSO)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M phosphate buffer at exactly pH 6.8. Causality: α -glucosidase activity is highly pH-dependent; pH 6.8 mimics the physiological environment of the small intestine while maintaining enzyme stability.

  • Inhibitor Dilution: Prepare a 10-point serial dilution of 6-hydroxy-methyl 1'-epiacarviosin (0.1 µM to 1000 µM) in buffer, ensuring final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Equilibration: In a 96-well microplate, combine 20 µL of the inhibitor solution with 20 µL of α -glucosidase. Incubate at 37°C for 15 minutes. Causality: This pre-incubation is critical. Because carbaglycosylamines are transition-state analogues, they require time to induce the necessary conformational shifts in the enzyme's active site before substrate competition begins.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG to all wells. Incubate at 37°C for exactly 20 minutes.

  • Alkaline Quench: Terminate the reaction by adding 50 µL of 0.2 M Na₂CO₃. Causality: The extreme pH shift (~pH 10) instantaneously denatures the enzyme. Simultaneously, it deprotonates the released p-nitrophenol into its phenolate ion form, which shifts its absorbance maximum to 405 nm, drastically amplifying the signal-to-noise ratio.

  • Readout: Measure optical density (OD) at 405 nm using a microplate reader.

Self-Validation Checkpoints:

  • Blank Control: Buffer + pNPG + Na₂CO₃ (Must read OD < 0.05 to rule out spontaneous substrate hydrolysis).

  • Vehicle Control (100% Activity): Buffer + DMSO (1%) + Enzyme + pNPG.

  • Z'-Factor: Calculate Z' between Vehicle Control and Positive Control (Acarbose 10 µM). A Z'-factor > 0.6 validates the assay's robustness for screening.

Workflow S1 1. Enzyme Equilibration (a-Glucosidase + Inhibitor) S2 2. Substrate Addition (pNPG) S1->S2 S3 3. Reaction Phase (37°C, 20 min) S2->S3 S4 4. Alkaline Quench (Na2CO3) S3->S4 S5 5. Spectrophotometry (OD 405 nm) S4->S5

Self-validating high-throughput assay workflow for alpha-glucosidase inhibition profiling.

Kinetic Mechanism Validation (Lineweaver-Burk Analysis)

To confirm that the weak α -glucosidase inhibition is indeed competitive (binding to the active site) rather than allosteric or artifactual, perform a kinetic analysis.

  • Substrate Titration: Run the assay described in 4.1, but vary the pNPG concentration (0.5, 1.0, 2.5, 5.0, and 10.0 mM) across three fixed concentrations of 6-hydroxy-methyl 1'-epiacarviosin (e.g., 0, 50, and 100 µM).

  • Velocity Calculation: Measure the initial velocity ( V0​ ) by taking OD readings every 2 minutes for 10 minutes (prior to quenching).

  • Data Transformation: Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot).

  • Causality & Interpretation: If the lines intersect exactly at the y-axis ( 1/Vmax​ remains constant while −1/Km​ moves closer to zero), it proves the compound acts as a competitive inhibitor . This validates that the 6-hydroxymethyl group is successfully, albeit weakly, anchoring the 1'-epimer into the primary α -glucosidase catalytic pocket.

References

  • Source: nih.
  • Buy 6-Hydroxy-methyl 1'-epiacarviosin (EVT-1172349)
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Handling of 6-Hydroxy-Methyl 1'-Epiacarviosin Stock Solutions for In Vitro Cell Culture

Introduction & Mechanism of Action 6-Hydroxy-methyl 1'-epiacarviosin is a highly specialized carbaglycosylamine derivative utilized extensively in cell culture to study glycoprotein processing, endoplasmic reticulum (ER)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanism of Action

6-Hydroxy-methyl 1'-epiacarviosin is a highly specialized carbaglycosylamine derivative utilized extensively in cell culture to study glycoprotein processing, endoplasmic reticulum (ER) quality control, and pharmacological chaperone therapies[1]. Derived from the natural product epicarviosin, this compound was rationally designed as a transition-state analogue inhibitor targeting specific glycosidases[2].

Its mechanism of action is dictated by three critical structural features:

  • Unsaturated Cyclohexene Ring: Mimics the planar half-chair conformation of the oxocarbenium ion transition state that occurs during natural glycoside hydrolysis[2].

  • N-Glycosidic Linkage: Replaces the hydrolytically labile O-glycosidic bond found in natural substrates, conferring superior metabolic stability in biological matrices[2].

  • C6 Hydroxymethyl Group: Provides supplementary hydrogen-bonding capabilities, significantly enhancing interactions with enzyme subsites adjacent to the catalytic center and increasing overall binding affinity compared to non-hydroxylated analogs[2].

Physicochemical Properties

Understanding the quantitative properties of 6-hydroxy-methyl 1'-epiacarviosin is essential for calculating molarities and selecting the appropriate solvent system.

Table 1: Quantitative Physicochemical Data for 6-Hydroxy-methyl 1'-epiacarviosin

ParameterValue
CAS Number 101144-24-5[2]
Molecular Formula C₁₄H₂₅NO₉[2]
Molecular Weight 351.35 g/mol [2]
Key Functional Groups Hydroxyl (-OH), Methoxy (-OCH₃), Amine (-NH₂)[2]
Primary Target α-Glucosidases / β-Glycosidases[1]
Solubility Profile Highly soluble in Water, PBS, and DMSO

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to move beyond merely executing steps and understand the causality behind solvent selection and handling:

  • Solvent Selection (Aqueous vs. Anhydrous): Because the molecule contains multiple polar functional groups (hydroxyls and an amine)[2], it is highly water-soluble. Aqueous buffers (like 1X PBS) are ideal for immediate use as they eliminate solvent-induced cytotoxicity. However, for long-term cryopreservation, anhydrous Dimethyl Sulfoxide (DMSO) is preferred. DMSO acts as a bacteriostatic agent and prevents the slow hydrolytic cleavage of the N-glycosidic bond that can occur in aqueous solutions over extended periods.

  • Thermal Equilibration: Reagents stored at -20°C must be equilibrated to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric moisture (condensation), which alters the molecular weight by forming hydrates and accelerates degradation.

  • Membrane Compatibility in Filtration: When sterilizing aqueous stocks, Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) membranes are mandatory due to their low nonspecific binding properties. Conversely, if filtering a DMSO stock, Polytetrafluoroethylene (PTFE) must be used, as DMSO will dissolve PES/PVDF membranes, introducing toxic polymers into the cell culture.

Step-by-Step Methodologies

Protocol A: Aqueous Stock Preparation (10 mM)

Recommended for sensitive primary cells or immediate short-term assays.

Self-Validating Calculation: To prepare 1.0 mL of a 10 mM stock: Mass (mg) = 1.0 mL × 10 mM × 351.35 g/mol / 1000 = 3.51 mg

  • Equilibration: Transfer the sealed vial of 6-hydroxy-methyl 1'-epiacarviosin from cold storage to a desiccator. Allow 30 minutes for temperature equilibration.

  • Weighing: Using an analytical microbalance, accurately weigh 3.51 mg of the powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade 1X PBS (pH 7.4) or Type 1 Ultrapure Water. Vortex at medium speed for 30–60 seconds until the solution is completely optically clear.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PES syringe filter and dispense the fluid into a new, sterile amber tube within a Class II Biosafety Cabinet.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots to strictly avoid freeze-thaw cycles.

  • Storage: Store at -20°C for up to 3 months.

Protocol B: DMSO Stock Preparation (10 mM)

Recommended for long-term library storage and high-throughput screening.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity) directly to 3.51 mg of the compound. Pipette up and down to dissolve.

  • Aseptic Handling: Because high-purity DMSO is inherently sterile and bacteriostatic, filtration is generally bypassed to prevent compound loss. If filtration is strictly required by your institutional biosafety committee, use a 0.22 µm PTFE filter.

  • Aliquoting & Storage: Aliquot into amber tubes and store at -80°C for up to 12 months. Note: DMSO freezes at 19°C. Ensure the aliquot is fully thawed and vortexed before adding it to the culture media.

Cell Culture Application

To treat cells, dilute the stock solution directly into pre-warmed complete culture media. Ensure the final concentration of DMSO never exceeds 0.1% (v/v) to prevent off-target solvent toxicity. For a standard 10 µM treatment, perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL of media).

Workflow Visualization

StockPrep A 6-Hydroxy-methyl 1'-epiacarviosin B Equilibrate to RT & Weigh Powder A->B C Select Solvent System B->C D1 Aqueous System (Ultrapure Water / PBS) C->D1 Cell Sensitive D2 Anhydrous System (≥99.9% DMSO) C->D2 Long-term E1 Sterile Filtration (0.22 µm PES/PVDF) D1->E1 E2 Aseptic Dissolution (or PTFE Filtration) D2->E2 F Aliquot into Amber Tubes (Protect from light) E1->F E2->F G Cryopreservation (-20°C to -80°C) F->G H Thaw & Dilute in Media (<0.1% Final Solvent) G->H Single Thaw

Caption: Workflow for the preparation and storage of 6-hydroxy-methyl 1'-epiacarviosin stock solutions.

References

  • Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones Source: J-Stage (Proceedings of the Japan Academy, Series B) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: In Vivo Evaluation of 6-hydroxy-methyl 1'-epiacarviosin, a Novel Alpha-Glucosidase Inhibitor

Introduction 6-hydroxy-methyl 1'-epiacarviosin is a novel, pseudo-oligosaccharide compound engineered as a potent inhibitor of intestinal α-glucosidase enzymes, including maltase, sucrase, and isomaltase. By competitivel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-hydroxy-methyl 1'-epiacarviosin is a novel, pseudo-oligosaccharide compound engineered as a potent inhibitor of intestinal α-glucosidase enzymes, including maltase, sucrase, and isomaltase. By competitively and reversibly inhibiting these enzymes in the brush border of the small intestine, it is hypothesized to delay the digestion of complex carbohydrates, thereby attenuating postprandial hyperglycemia (PPHG). This mechanism of action positions 6-hydroxy-methyl 1'-epiacarviosin as a promising therapeutic candidate for the management of type 2 diabetes mellitus (T2DM) and obesity.

This document provides a comprehensive suite of detailed protocols for the in vivo characterization of 6-hydroxy-methyl 1'-epiacarviosin. The methodologies described herein are designed to rigorously assess its therapeutic efficacy, pharmacokinetic profile, and acute safety in preclinical rodent models. The experimental designs are grounded in established principles of pharmacology and endocrinology to ensure the generation of robust and reproducible data for drug development professionals.

Part 1: Efficacy Assessment in a Type 2 Diabetes Model

The primary therapeutic goal of an α-glucosidase inhibitor is to control post-meal blood glucose spikes. The Oral Glucose Tolerance Test (OGTT) and the more physiologically relevant Starch or Meal Tolerance Test (STT/MTT) are the gold-standard assays for evaluating this endpoint.

Recommended Animal Model: Zucker Diabetic Fatty (ZDF) Rat

For this application, we recommend the use of Zucker Diabetic Fatty (ZDF) rats (male, aged 8-10 weeks). These animals exhibit a genetic predisposition to obesity, insulin resistance, and progressive hyperglycemia, closely mimicking the pathophysiology of human T2DM. This model's robust and well-characterized hyperglycemic response to a carbohydrate challenge makes it ideal for assessing the glucose-lowering effects of 6-hydroxy-methyl 1'-epiacarviosin.

Experimental Workflow: Oral Starch Tolerance Test (OSTT)

The OSTT is superior to a standard OGTT for this class of compounds because it evaluates the inhibition of carbohydrate digestion, which is the primary mechanism of action.

OSTT_Workflow cluster_prep Acclimatization & Baseline cluster_dosing Dosing & Challenge cluster_sampling Blood Sampling & Analysis Acclimatize Acclimatize ZDF Rats (1 week) Baseline Measure Baseline Body Weight & Fasting Glucose Acclimatize->Baseline Fast Overnight Fast (16-18 hours) Baseline->Fast Group Randomize into Groups (n=8-10 per group) Fast->Group Dose Administer Compound via Oral Gavage (t = -30 min) Group->Dose Starch Administer Starch Load (2 g/kg, t = 0 min) Dose->Starch Sample Collect Blood via Tail Vein (t = 0, 15, 30, 60, 120 min) Starch->Sample Measure Measure Blood Glucose (Glucometer) Sample->Measure AUC Calculate Area Under the Curve (AUC) Measure->AUC Data_Analysis Compare AUC between Treatment & Vehicle Groups AUC->Data_Analysis Statistical Analysis

Caption: Oral Starch Tolerance Test (OSTT) Workflow.

Detailed OSTT Protocol
  • Animal Acclimatization: House male ZDF rats (8-10 weeks old) under standard conditions (12h light/dark cycle, 22±2°C) for at least one week before the experiment. Provide standard chow (e.g., Purina 5008) and water ad libitum.

  • Baseline Measurement: After acclimatization, record the body weight of each animal. Fast the rats overnight (16-18 hours) with free access to water. The following morning, measure baseline fasting blood glucose from a small tail vein blood sample using a calibrated glucometer.

  • Group Randomization: Randomize animals into treatment groups (n=8-10 per group) based on their fasting blood glucose levels and body weights to ensure homogeneity across groups.

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose in water)

    • Group 2: Positive Control (Acarbose, 10 mg/kg)

    • Group 3: 6-hydroxy-methyl 1'-epiacarviosin (Low Dose, e.g., 5 mg/kg)

    • Group 4: 6-hydroxy-methyl 1'-epiacarviosin (High Dose, e.g., 20 mg/kg)

  • Compound Administration (t = -30 min): Administer the vehicle, acarbose, or 6-hydroxy-methyl 1'-epiacarviosin solution orally via gavage at a volume of 5 mL/kg.

  • Starch Challenge (t = 0 min): Thirty minutes after compound administration, administer a 40% (w/v) soluble starch solution orally at a dose of 2 g/kg body weight (5 mL/kg volume). This time point is designated as t=0.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at t = 0 (immediately before starch load), 15, 30, 60, and 120 minutes post-starch administration. Measure blood glucose concentrations immediately.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each group. The primary endpoint is the Area Under the Curve (AUC) for blood glucose from 0 to 120 minutes (AUC0-120), calculated using the trapezoidal rule. Statistical significance between the vehicle control and treatment groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test. A significant reduction in the AUC0-120 indicates efficacy.

Expected Data Outcome (Table)
Treatment GroupDose (mg/kg)Peak Blood Glucose (mg/dL) at 30 min (Mean ± SEM)AUC0-120 (mg·min/dL) (Mean ± SEM)% Reduction in AUC vs. Vehicle
Vehicle Control-450 ± 2535000 ± 2100-
Acarbose10280 ± 2022000 ± 150037%
6-H-M-1'-epiacarviosin5350 ± 2227500 ± 180021%
6-H-M-1'-epiacarviosin20260 ± 1820500 ± 130041%
*Hypothetical data demonstrating expected dose-dependent efficacy. *p < 0.05 vs. Vehicle Control.

Part 2: Pharmacokinetic (PK) Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of 6-hydroxy-methyl 1'-epiacarviosin is critical. Due to its expected mode of action within the gastrointestinal tract and likely low systemic absorption (similar to acarbose), a standard oral bioavailability study is essential.

Animal Model: Sprague-Dawley (SD) Rat

Healthy male Sprague-Dawley rats (250-300g) are recommended for this study. This strain is a standard, non-diabetic model widely used for pharmacokinetic studies due to its well-characterized physiology and manageable size for serial blood sampling.

Experimental Workflow: Oral & Intravenous PK Study

PK_Workflow cluster_oral Oral Administration Group cluster_iv Intravenous Administration Group cluster_analysis Sample Processing & Analysis cluster_calc Pharmacokinetic Calculation Fast_PO Fast SD Rats (12 hours) Dose_PO Administer Compound (e.g., 20 mg/kg, PO) Fast_PO->Dose_PO Sample_PO Serial Blood Sampling (Jugular Vein) Dose_PO->Sample_PO Process Process Blood to Plasma (Centrifugation) Sample_PO->Process Fast_IV Fast SD Rats (12 hours) Dose_IV Administer Compound (e.g., 2 mg/kg, IV Bolus) Fast_IV->Dose_IV Sample_IV Serial Blood Sampling (Jugular Vein) Dose_IV->Sample_IV Sample_IV->Process Quantify Quantify Drug Concentration (LC-MS/MS) Process->Quantify Plot Plot Plasma Conc. vs. Time Curve Quantify->Plot Params Calculate PK Parameters (AUC, Cmax, Tmax, T½) Plot->Params Bioavailability Calculate Absolute Bioavailability (F%) Params->Bioavailability

Caption: Workflow for Oral and Intravenous Pharmacokinetic Study.

Detailed PK Protocol
  • Animal Preparation: Use male SD rats with jugular vein cannulas to facilitate serial blood sampling. Allow animals to recover from surgery for at least 48 hours. House individually and fast overnight (12-14 hours) before dosing, with water available ad libitum.

  • Dosing Groups (n=4-5 per group):

    • Group 1 (Intravenous): Administer 6-hydroxy-methyl 1'-epiacarviosin (dissolved in a suitable vehicle like saline or PEG400) as a single IV bolus via the tail vein at a low dose (e.g., 2 mg/kg). The dose volume should be low (1-2 mL/kg).

    • Group 2 (Oral): Administer the compound (suspended in 0.5% CMC) as a single oral gavage dose at a higher level (e.g., 20 mg/kg).

  • Blood Sampling: Collect serial blood samples (~150 µL each) from the jugular vein cannula into heparinized tubes at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately after collection, centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of 6-hydroxy-methyl 1'-epiacarviosin in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Key Parameters: Maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve from time zero to infinity (AUC0-inf), terminal half-life (T½), and clearance (CL).

    • Absolute Bioavailability (F%) Calculation: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Expected Data Outcome (Table)
ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cmax (ng/mL)1500 ± 18085 ± 15
Tmax (h)0.08 (5 min)1.0 ± 0.25
AUC0-inf (ng·h/mL)2200 ± 250440 ± 60
T½ (h)3.5 ± 0.54.1 ± 0.6
Absolute Bioavailability (F%) -2.0%
*Hypothetical data showing low oral bioavailability, as expected for this class of compound.

Part 3: Acute Safety & Tolerability Assessment

An acute oral toxicity study provides essential preliminary information on the safety profile of the compound and helps determine the maximum tolerated dose (MTD).

Animal Model: Wistar Rat

Wistar rats (one sex, typically female, as they can be slightly more sensitive) are a standard choice for toxicology studies. Animals should be young adults (8-12 weeks old).

Experimental Workflow: Acute Oral Toxicity (Up-and-Down Procedure)

The Up-and-Down Procedure (UDP) is a modern, ethical approach (OECD Guideline 425) that minimizes animal use while providing a robust estimate of the LD50.

Toxicity_Workflow Start Start with Initial Dose (e.g., 175 mg/kg) DoseAnimal Dose One Animal Start->DoseAnimal Observe Observe for 48h (Mortality & Clinical Signs) DoseAnimal->Observe Outcome Animal Survived? Observe->Outcome IncreaseDose Increase Dose for Next Animal (Dose x 3.2) Outcome->IncreaseDose Yes DecreaseDose Decrease Dose for Next Animal (Dose / 3.2) Outcome->DecreaseDose No CheckStop Stopping Criteria Met? (e.g., 3 reversals) IncreaseDose->CheckStop DecreaseDose->CheckStop CheckStop->DoseAnimal No ContinueObs Continue Observation (Total 14 days) CheckStop->ContinueObs Yes Necropsy Perform Gross Necropsy ContinueObs->Necropsy Calculate Calculate LD50 (Maximum Likelihood Method) Necropsy->Calculate

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Yield of 6-Hydroxy-Methyl 1'-Epiacarviosin

Welcome to the Technical Support Center. As application scientists, we know that isolating highly polar aminooligosaccharides from complex biological matrices (such as Streptomyces fermentation broths or enzymatic biotra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we know that isolating highly polar aminooligosaccharides from complex biological matrices (such as Streptomyces fermentation broths or enzymatic biotransformation mixtures) is notoriously difficult.

6-hydroxy-methyl 1'-epiacarviosin is a nitrogen-containing pseudodisaccharide featuring an acarviosin core. Its extreme hydrophilicity, the lability of its pseudo-glycosidic bonds, and the presence of structurally similar co-metabolites (like acarbose and maltose) make traditional extraction methods ineffective. This guide provides a self-validating troubleshooting framework and optimized protocols to maximize your recovery yields.

The Causality of Extraction: Workflow & Mechanisms

The extraction of aminooligosaccharides containing an acarviosin core relies heavily on macroporous resins like Amberlite XAD-16 due to the compounds' high polarity (1). Because standard liquid-liquid extraction (LLE) fails to partition these hydrophilic targets into organic solvents, we must exploit two specific molecular features:

  • Hydrophobic/Hydrophilic Balance: The carbon backbone of the valienamine moiety allows for weak but exploitable hydrophobic interactions with XAD-16 resins during primary capture.

  • Ionizable Nitrogen: The secondary amine in the acarviosin core is the critical functional group for intermediate purification. By modulating the pH, we can selectively protonate this amine to capture the target on cation-exchange resins, leaving neutral sugars behind.

ExtractionWorkflow Broth Biological Matrix (Fermentation Broth / Enzymatic Digest) Pretreatment Pre-treatment Centrifugation (8000xg) & Ultrafiltration Broth->Pretreatment Remove biomass/proteins Capture Primary Capture Amberlite XAD-16 Macroporous Resin Pretreatment->Capture Desalting & bulk capture IonExchange Intermediate Purification Cation-Exchange (pH 4.5) Capture->IonExchange 20-100% MeOH Eluate HPLC Polishing Prep-HPLC (ODS-C18, 0.1% TFA) IonExchange->HPLC pH gradient elution Product Pure 6-hydroxy-methyl 1'-epiacarviosin HPLC->Product Lyophilization

Fig 1: Step-by-step extraction workflow for 6-hydroxy-methyl 1'-epiacarviosin from biological matrices.

Troubleshooting FAQs

Q1: Why is my target compound washing out during the Amberlite XAD-16 loading phase? Causality & Solution: This indicates a failure in mass transfer kinetics. The compound's high hydrophilicity means its affinity for hydrophobic XAD-16 is delicate. If the biological matrix is too viscous or the flow rate is too fast, the compound will not partition into the resin pores. Ensure the flow rate is strictly restricted to 1–2 Bed Volumes per hour (BV/h) and dilute highly viscous broths prior to loading.

Q2: How can I separate 6-hydroxy-methyl 1'-epiacarviosin from unreacted maltose co-eluting in the matrix? Causality & Solution: Exploit the secondary amine in the acarviosin core. Neutral sugars like maltose will not bind to cation-exchange resins. By adjusting the matrix pH to 4.5, the secondary amine protonates ( NH2+​ ). Load this onto a strong cation-exchange resin (e.g., Dowex 50WX8); neutral sugars will wash through in the void volume.

BindingLogic pH_Low Acidic Matrix (pH < 5.0) Amine_Protonated Secondary Amine Protonated (Acarviosin Core: NH2+) pH_Low->Amine_Protonated Cation_Binding Strong Binding to Cation-Exchange Resin Amine_Protonated->Cation_Binding pH_High Neutral/Basic Matrix (pH > 7.0) Amine_Deprotonated Secondary Amine Deprotonated (Acarviosin Core: NH) pH_High->Amine_Deprotonated Elution Elution from Resin Amine_Deprotonated->Elution

Fig 2: pH-dependent ionization of the acarviosin core dictating resin binding logic.

Q3: I'm observing degradation of the target compound during the concentration steps. What causes this? Causality & Solution: The pseudo-glycosidic and quinovosidic bonds within the acarviosin moiety are highly susceptible to acid-catalyzed cleavage, requiring strict temperature control during concentration (2). Never exceed 40°C during rotary evaporation. If acidic modifiers (like TFA) were used in HPLC, neutralize the fractions or lyophilize them immediately rather than concentrating via heat.

Self-Validating Standard Operating Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check passes.

Step 1: Matrix Pre-treatment
  • Centrifuge the fermentation broth or enzymatic digest at 8,000 × g for 20 minutes at 4°C to remove mycelia and insoluble debris.

  • Pass the supernatant through a 10 kDa ultrafiltration membrane to remove large proteins.

  • Validation Check: Perform a Bradford assay on the permeate. If protein concentration is >0.1 mg/mL, re-filter. Excess protein will irreversibly foul the XAD-16 resin.

Step 2: Primary Capture (Amberlite XAD-16)
  • Load the permeate onto a pre-equilibrated Amberlite XAD-16 column at a flow rate of 1.5 BV/h.

  • Wash the column with 3 BV of distilled water to remove salts and highly polar impurities.

  • Elute the target compound using a step gradient of 20%, 50%, and 100% Methanol.

  • Validation Check: Spot the water wash flow-through on a TLC plate (Silica gel, Butanol:Acetic Acid:Water 4:1:1) and stain with KMnO4​ . If a strong spot appears at Rf ~0.3, the resin is saturated; stop loading immediately to prevent product loss.

Step 3: Intermediate Purification (Cation-Exchange)
  • Evaporate the methanol from the 20-50% fractions (max 40°C) and adjust the aqueous residue to pH 4.5 using 0.1 M HCl.

  • Load onto a Dowex 50WX8 strong cation-exchange column.

  • Wash with 5 BV of distilled water.

  • Validation Check: Test the water wash with Benedict's reagent. Continue washing until the test is negative. This ensures all neutral sugars (e.g., maltose) are completely removed before elution.

  • Elute the target compound using 0.5 M aqueous ammonia ( NH3​⋅H2​O ).

Step 4: High-Resolution Polishing (Prep-HPLC)
  • Inject the concentrated ammonia eluate onto a Preparative RP-HPLC system (ODS-C18 column).

  • Use a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA) with a shallow gradient (5% to 30% ACN over 45 minutes). Structural modifications and synthetic analogs of epiacarviosin have been extensively studied using similar chromatographic profiling to ensure high purity (3).

  • Validation Check: Monitor UV absorbance at 210 nm. Collect only fractions demonstrating a peak purity >95% via analytical HPLC. Lyophilize immediately to prevent acid hydrolysis.

Quantitative Data Summaries

Table 1: Typical Recovery Yields by Purification Stage (Note: Values are representative benchmarks for a 10 L starting matrix)

Purification StageMatrix VolumeTotal Mass RecoveredTarget Purity (%)Step Yield (%)
Fermentation Broth10.0 LN/A< 1.0%100% (Baseline)
XAD-16 Eluate2.0 L45.0 g~ 15.0%85%
Dowex 50WX8 Eluate0.5 L8.2 g~ 65.0%72%
Prep-HPLC Fraction0.1 L4.1 g> 98.0%60%

Table 2: Rapid Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Target found in XAD-16 flow-throughExceeded resin binding capacity or high flow rate disrupting mass transfer kinetics.Dilute matrix to reduce viscosity; decrease flow rate to <2 BV/h.
Co-elution of maltose in final productNeutral sugars trapped in interstitial resin spaces during cation-exchange.Increase column wash volume (5-10 BV of dH2​O ) before ammonia elution.
Peak splitting in HPLCPartial protonation of the secondary amine in the mobile phase.Add 0.1% TFA or 10 mM ammonium acetate to buffer the mobile phase.
Low yield post-concentrationThermal degradation of the pseudo-glycosidic bond.Keep rotary evaporation bath <40°C; neutralize pH before heating.

References

  • Liu, H.L., E, H.C., Xie, D.A., Cheng, W.B., Tao, W.Q., & Wang, Y. (2018). "Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518." Marine Drugs, 16(11), 403.[Link]

  • Wang, L., et al. (2024). "Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity." Synthetic and Systems Biotechnology, 9(2), 359–368.[Link]

  • Ogawa, S., Uchida, C., & Shibata, Y. (1992). "Alternative synthesis and enzyme-inhibitory activity of methyl 1'-epiacarviosin and its 6-hydroxy analog." Carbohydrate Research, 223, 279-286. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 6-Hydroxy-Methyl 1'-Epiacarviosin

Welcome to the Technical Support Center. 6-hydroxy-methyl 1'-epiacarviosin is a specialized pseudo-oligosaccharide and acarviosin analog.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-hydroxy-methyl 1'-epiacarviosin is a specialized pseudo-oligosaccharide and acarviosin analog. Like its parent compound acarbose, it functions as a potent α-glucosidase inhibitor and is actively researched as a pharmacological chaperone[1]. However, its complex stereochemistry and high hygroscopicity make it highly susceptible to environmental and enzymatic degradation during long-term storage.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement self-validating storage workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my lyophilized 6-hydroxy-methyl 1'-epiacarviosin powder discolor (turning light yellow or brown) after a few months of storage? A1: This discoloration is a classic macroscopic indicator of moisture-induced auto-reaction. Acarviosin derivatives are highly hygroscopic. When the internal water content of the preparation exceeds approximately 5–6% by weight, the water acts as a plasticizer[2]. This mobilizes the pseudo-sugar rings, facilitating Maillard-like auto-reactions and spontaneous degradation even at room temperature[2]. Causality: To prevent this, the compound must be maintained in a microenvironment where the relative humidity is strictly below 10%, forcing the compound into a rigid, kinetically trapped solid state[2].

Q2: My chromatographic analysis shows multiple new cleavage products after storage. What is the mechanism of this degradation? A2: Cleavage of this compound typically occurs via two distinct mechanistic pathways:

  • Acid Hydrolysis: The C-1' glucosidic bond is highly prone to hydrolysis in slightly acidic environments, yielding the core acarviosin structure and free sugar fragments[1].

  • Enzymatic Degradation: If your sample suffers from trace microbial contamination, specific glucosidases (such as Apg from K. grimontii) can enzymatically cleave the compound. Recent high-resolution structural analyses reveal that the D448 nucleophile in these specific enzymes directly attacks the linkages between the pseudo-sugar rings[3].

Q3: I am using a UV detector at 254 nm for my stability assays, but I am failing to see the degradation peaks. Why? A3: 6-hydroxy-methyl 1'-epiacarviosin and its degradation fragments lack a pronounced chromophore[4]. Standard UV detection at 254 nm is practically blind to these molecules. Solution: You must switch to a universal detector, such as Charged Aerosol Detection (CAD), or utilize low-wavelength UV detection at strictly 210 nm to observe the subtle absorbance of the structural backbone[4].

Part 2: Quantitative Stability Profile

To accurately predict the shelf-life of your synthesized batches, it is critical to understand how the acarviosin core responds to accelerated stress. The table below summarizes the expected degradation profile based on validated stability-indicating studies of acarviosin-based antidiabetics[5].

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant Profile
Acidic 0.1 M HCl24h at 60°C~5.8 - 6.3%Acarviosin core + free sugars
Alkaline 0.1 M NaOH24h at 60°C~5.8 - 6.4%Epimerized ring products
Oxidative 3% H₂O₂24h at 60°C~6.0 - 6.5%N-oxide derivatives
Thermal Solid state (Ambient air)6 weeks at 60°C~4.1 - 4.8%Discoloration/Auto-reaction

Part 3: Self-Validating Experimental Protocols

Do not rely on passive storage. The following protocols are designed as self-validating systems to ensure the structural integrity of 6-hydroxy-methyl 1'-epiacarviosin.

Protocol A: Moisture-Controlled Lyophilization and Packaging

Causality: Water acts as both a reaction medium and a nucleophile for hydrolysis. Reducing water content below 5% halts the mobility of the pseudo-sugar rings[2].

  • Pre-Freezing: Dissolve the purified compound in LC-MS grade water and flash-freeze in liquid nitrogen to prevent slow ice-crystal formation, which can induce localized pH shifts and premature acid hydrolysis.

  • Primary Drying: Lyophilize at -40°C under a high vacuum (< 0.1 mbar) for 48 hours.

  • Secondary Drying: Ramp the temperature to 20°C for 12 hours to strip residual bound water.

  • Inert Packaging: Transfer the lyophilized cake immediately into a glove box purged with Argon. Aliquot into amber glass vials. Add a pharmaceutical-grade desiccant (e.g., silica gel or Ageless Z) to the secondary packaging[2].

  • System Validation (Karl Fischer Titration): Self-Validation Step: Before sealing the final batch, sacrifice one vial and perform Coulometric Karl Fischer titration. The batch is only validated for long-term storage if the water content is strictly ≤ 5.0%.

Protocol B: Stability-Indicating HPLC-CAD Assay

Causality: Because the compound lacks a chromophore, Charged Aerosol Detection (CAD) is required. CAD measures the charge transferred to aerosolized analyte particles, making it universal and independent of the molecule's optical properties[4].

  • Column Selection: Equip the HPLC with a narrow-bore HILIC column (e.g., 100 × 2.1 mm, 2.6 µm) to improve analytical performance and signal intensity by reducing peak dispersion[4].

  • Mobile Phase Preparation: Prepare a volatile mobile phase compatible with CAD. Use Ammonium Acetate buffer (pH 5.8) as the aqueous phase and Acetonitrile as the organic modifier[4]. Do not use non-volatile phosphate buffers, as they will foul the CAD detector.

  • Gradient Elution: Apply a shallow gradient (changing organic composition by only ~3% over 10 minutes) to resolve the parent compound from its closely related epimers and hydrolysis products[4].

  • System Validation (Mass Balance): Self-Validation Step: Inject a known concentration of a deliberately degraded sample (e.g., acid-stressed). Calculate the total peak area of the parent compound plus all degradation peaks. The mass balance must equal 98-102% of the initial intact standard injection to confirm that no degradation products are permanently retained on the column.

Part 4: Visualizations

degradation Compound 6-hydroxy-methyl 1'-epiacarviosin Moisture Moisture (>6% H2O) & Acidic pH Compound->Moisture Environmental Exposure Enzyme Enzymatic Cleavage (e.g., Apg glucosidase) Compound->Enzyme Microbial Contamination Hydrolysis Acid Hydrolysis (C-1' bond cleavage) Moisture->Hydrolysis Discoloration Discoloration (Auto-reaction) Moisture->Discoloration Acarviosin Acarviosin Core + Sugar Fragments Enzyme->Acarviosin Nucleophile D448 Hydrolysis->Acarviosin

Degradation pathways of 6-hydroxy-methyl 1'-epiacarviosin under environmental stress.

workflow Synthesis Purified Compound Lyophilization Lyophilization (<5% Moisture) Synthesis->Lyophilization Remove H2O Packaging Inert Gas Purge (Argon/N2) Lyophilization->Packaging Prevent Oxidation Storage Sealed Container (-20°C, Desiccant) Packaging->Storage Long-term Stability

Optimal long-term storage preparation workflow for acarviosin derivatives.

References

  • Enantiospecific Synthesis of Pseudoacarviosin as a Potential Antidiabetic Agent Organic Letters - ACS Public
  • A validated stability indicating method for simultaneous determination of metformin HCl and acarbose Journal of Pharmaceutical Research
  • Acarbose degradation mechanism guides design of next-gener
  • EP0837069A1 - Storage-stabilization method of acarbose Google P
  • CN001903 Acarbose impurity analysis: method migration from UV detection to universal charged aerosol detection Thermo Fisher Scientific

Sources

Troubleshooting

Technical Support Center: A Guide to Resolving HPLC Peak Tailing in the Analysis of 6-hydroxy-methyl 1'-epiacarviosin

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the analysis of 6-hydroxy-methyl 1'-epiacarviosin. This document is designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of 6-hydroxy-methyl 1'-epiacarviosin. This document is designed for researchers, scientists, and drug development professionals who may encounter chromatographic challenges, specifically peak tailing, during the HPLC analysis of this compound. As a polar molecule containing both hydroxyl and basic amine functional groups, 6-hydroxy-methyl 1'-epiacarviosin presents a classic case for potential secondary interactions with standard silica-based stationary phases, often leading to asymmetrical peaks that compromise quantification and resolution.[1]

This guide provides a logical, in-depth troubleshooting framework, moving from initial diagnosis to advanced solutions. Our approach is rooted in explaining the fundamental chemistry of the interactions to empower you to make informed decisions in your method development and troubleshooting efforts.

Section 1: Initial Diagnosis — Is the Problem Chemical or Physical?

The first critical step in troubleshooting is to determine the origin of the peak tailing. Broadly, the causes can be divided into two categories: undesirable chemical interactions between your analyte and the column, or physical issues within the HPLC system hardware.

FAQ: How can I quickly determine if my peak tailing is caused by a chemical interaction or a system (physical) problem?

Answer: The most effective way to diagnose the root cause is to perform a "neutral compound test".[2]

The rationale is that chemical-based peak tailing for a compound like 6-hydroxy-methyl 1'-epiacarviosin is overwhelmingly due to the interaction of its basic amine group with the acidic surface of the column's stationary phase.[2] A neutral, non-polar compound will not undergo these acid-base interactions. Therefore, its peak shape is an excellent indicator of the system's physical health.

Experimental Protocol: The Neutral Compound Test

  • Prepare a Neutral Standard: Dissolve a small amount of a neutral, non-basic compound like Toluene, Naphthalene, or Uracil in your mobile phase.

  • Injection: Inject this standard onto your column using the same method conditions (mobile phase, flow rate, temperature) that you use for 6-hydroxy-methyl 1'-epiacarviosin.

  • Analyze the Peak Shape:

    • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical (Gaussian) peak, but your analyte peak tails, the problem is almost certainly chemical . This points to secondary ionic interactions. Proceed to Section 2 .

    • Tailing Peak: If the neutral compound also exhibits peak tailing, the problem is likely physical . This indicates issues with the HPLC hardware, such as extra-column volume (dead volume), a column void, or a blockage. Proceed to Section 3 .

Start Observe Peak Tailing for 6-hydroxy-methyl 1'-epiacarviosin InjectNeutral Inject Neutral Compound (e.g., Toluene) Start->InjectNeutral CheckPeak Does Neutral Compound Peak Tail? InjectNeutral->CheckPeak Chemical Problem is Chemical (Secondary Interactions) Proceed to Section 2 CheckPeak->Chemical No Physical Problem is Physical (Hardware/System) Proceed to Section 3 CheckPeak->Physical Yes

Caption: Initial diagnostic workflow for peak tailing.

Section 2: Resolving Chemical and Method-Based Peak Tailing

If the neutral compound test points to a chemical issue, the cause is the interaction between the basic amine group of your analyte and the acidic silanol groups on the silica-based column packing.

FAQ: My analyte peak is tailing, but a neutral compound looks fine. What is happening at a molecular level?

Answer: This classic peak tailing profile for basic compounds arises from "secondary retention mechanisms".[3] While the primary (and desired) retention mechanism in reversed-phase HPLC is hydrophobic interaction, the basic amine group on your analyte can engage in a strong ionic interaction with residual silanol groups (Si-OH) on the silica surface of the column packing.[4][5]

At a typical mobile phase pH (between 3 and 7), some of these acidic silanol groups are deprotonated and carry a negative charge (Si-O⁻).[6][7] Simultaneously, the basic amine group on your analyte is protonated and carries a positive charge (-NH₃⁺). The strong electrostatic attraction between these two charges holds some analyte molecules on the column longer than others, resulting in a "tail" on the peak.[2][8]

cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase Silanol Ionized Silanol Group (Si-O⁻) Negative Charge Analyte Protonated Amine on Analyte (R-NH₃⁺) Positive Charge Analyte->Silanol Strong Ionic Interaction (Causes Peak Tailing)

Caption: Analyte-Stationary Phase secondary interaction.

FAQ: How can I eliminate this interaction by adjusting my mobile phase?

Answer: The most powerful tool to combat silanol interactions is controlling the mobile phase pH.[9][10] The goal is to alter the ionization state of either the silanol groups or the analyte to prevent their electrostatic attraction.

Strategy A: Operate at Low pH (Recommended First Approach)

  • Mechanism: By lowering the mobile phase pH to ≤ 3, the vast majority of acidic silanol groups on the column surface become fully protonated (Si-OH).[3][4][11] Since they are no longer negatively charged, the strong ionic interaction with the positively charged analyte is eliminated, leading to a dramatic improvement in peak shape.[3]

  • Protocol: Prepare your aqueous mobile phase component with a modifier like 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). Ensure your column is rated for use at low pH to prevent damage to the stationary phase.[11]

Strategy B: Operate at High pH

  • Mechanism: At a high pH (e.g., pH > 9), the basic amine group of the analyte will be in its neutral, uncharged form (R-NH₂). Although the silanol groups are fully deprotonated (Si-O⁻), the absence of a positive charge on the analyte prevents the strong ionic interaction.

  • Caution: This requires a specialized, pH-resistant column (e.g., hybrid silica or polymer-based) as standard silica columns will dissolve at high pH.[10][12]

Strategy C: Optimize Buffer Concentration

  • Mechanism: Buffers serve to maintain a constant pH.[13] Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., increasing from 10 mM to 25-50 mM) can also help. The buffer ions can compete with the analyte for interaction with the active silanol sites, effectively "masking" them and improving peak shape.[11][13]

  • Note: This is more applicable to UV detection. For LC-MS, high buffer concentrations should be avoided to prevent ion suppression.[11]

StrategyRecommended pHMechanismColumn RequirementProsCons
Low pH 2.5 - 3.5Protonates silanol groups (Si-OH), eliminating negative charge.[3]Must be stable at low pH.Highly effective, simple, MS-compatible.May reduce retention for some bases.
High pH 9.0 - 10.5De-protonates analyte amine (R-NH₂), eliminating positive charge.Specialized hybrid or polymer column required.Can increase retention for bases.Requires special columns, potential for silica dissolution on standard columns.
Buffer Strength 6.0 - 8.0Buffer ions mask active silanol sites.[13]Standard C18.Can improve shape at neutral pH.High concentrations not MS-friendly, may not fully solve severe tailing.
FAQ: Could my column be the problem? How do I choose the right one?

Answer: Absolutely. Modern HPLC columns are specifically designed to minimize these secondary interactions. If you are using an older column (Type A silica), switching to a modern one can solve the problem instantly.[13]

  • Use High-Purity, End-Capped Columns: Modern columns (Type B silica) are made with higher purity silica that has fewer problematic acidic silanol groups and metal contaminants.[8][13]

  • End-Capping: After the primary stationary phase (e.g., C18) is bonded to the silica, manufacturers perform a secondary reaction called "end-capping". This uses a small silylating agent to bond with and cover many of the remaining accessible silanol groups, making them much less reactive.[3][4][8] When purchasing a column for basic analytes, always choose one described as "end-capped," "base-deactivated," or "polar-embedded." [2][6]

Section 3: Addressing System and Hardware Issues

If your neutral compound test revealed tailing, the issue lies within your HPLC system's configuration or condition.

FAQ: All my peaks, including the neutral compound, are tailing. What should I check in my HPLC system?

Answer: This pattern points directly to extra-column volume , also known as dead volume. This is any empty space in the flow path outside of the column itself where the sample band can spread out and mix, causing broadening and tailing.[2]

Hardware Troubleshooting Protocol:

  • Check Tubing: Ensure all tubing connecting the injector, column, and detector is as short as possible. Use tubing with a narrow internal diameter (I.D.), such as 0.12 mm (0.005 inches), especially between the column and detector.[6]

  • Verify Fittings: Ensure you are using the correct ferrules and that they are seated properly. A poor connection can create a small void, which acts as a mixing chamber.

  • Injector and Detector Cell: Ensure the sample loop is not excessively large for your injection volume and that the detector flow cell volume is appropriate for your column size and flow rate.

FAQ: My peak shape has degraded over time. Could the column be contaminated or damaged?

Answer: Yes, a gradual decline in peak shape often indicates column contamination or physical damage to the packed bed.[14][15]

  • Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that cause tailing.

  • Frit Blockage: Particulates from unfiltered samples or mobile phases can clog the inlet frit, distorting the flow path and causing peak tailing or splitting.[4]

  • Column Void: A void or channel can form in the packing material at the column inlet due to pressure shocks or operation outside of the recommended pH range.[4][11]

Preventative Measures & Corrective Actions:

  • Use Guard Columns: A guard column is a small, inexpensive column placed before your analytical column to catch particulates and strongly retained impurities.[11][16]

  • Filter Samples: Always filter your samples and mobile phases through a 0.22 or 0.45 µm filter before use.[14]

  • Column Flushing: If contamination is suspected, flush the column with a series of strong solvents. For a reversed-phase column, a general procedure is to flush sequentially with your mobile phase (without buffer), water, isopropanol, and then hexane (if compatible), before returning to the starting conditions through isopropanol and water. Always follow the manufacturer's specific instructions for column care.[14]

Section 4: Advanced Troubleshooting Strategies

If you have addressed the common chemical and physical issues without success, more advanced chromatographic techniques may be required.

FAQ: I've tried adjusting the pH and using a good column, but I still have tailing or poor retention. What else can I do?

Answer: For a very polar compound like 6-hydroxy-methyl 1'-epiacarviosin, which may have low retention even when peak shape is good, you can explore alternative retention mechanisms.

  • Ion-Pair Chromatography (IPC):

    • Mechanism: This technique is used to increase the retention and improve the peak shape of ionic compounds in reversed-phase HPLC.[17][18] For your positively charged analyte, a negatively charged ion-pairing reagent (e.g., an alkyl sulfonate like 1-octanesulfonic acid) is added to the mobile phase.[19] The reagent forms a neutral ion-pair with the analyte, which is more hydrophobic and therefore better retained on a C18 column.

    • Considerations: IPC requires long column equilibration times and is generally not compatible with mass spectrometry (MS) due to the non-volatile nature of the reagents.[12][20]

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Mechanism: HILIC is an excellent alternative for analyzing highly polar compounds that are poorly retained in reversed-phase.[21] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[21][22] The analyte partitions into a water-enriched layer on the surface of the stationary phase, and retention increases with analyte polarity.

    • Considerations: HILIC can provide excellent retention and selectivity for polar compounds and is fully compatible with MS.[21] Method development can be less intuitive than reversed-phase for those unfamiliar with the technique.

References

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Chrom Tech, Inc. HPLC Column Care and Maintenance Guide. Available at: [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Available at: [Link]

  • Pharmaguideline Forum. (2018). Importance of ion pair reagents on reverse phase HPLC. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Advanced Chromatography Technologies. HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (2025). HPLC Column Maintenance & Care Best Practices. Available at: [Link]

  • LCGC. Silica for HPLC Stationary Phases – A Five Minute Guide. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography. Available at: [Link]

  • SIELC Technologies. Polar Compounds. Available at: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care. Available at: [Link]

  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. Available at: [Link]

  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. Available at: [Link]

  • Axion Labs. (2022). HPLC Peak Tailing. Available at: [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • PMC. Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. Available at: [Link]

  • Reddit. (2022). Alternative stationary phases. Available at: [Link]

  • Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • LCGC International. (2026). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). Available at: [Link]

  • ACD/Labs. The Importance of Mobile Phase pH in Chromatographic Separations. Available at: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: 6-Hydroxy-Methyl 1'-Epiacarviosin Stability &amp; Troubleshooting

Welcome to the Technical Support Center for carbaglycosylamine derivatives. This guide is specifically engineered for researchers and drug development professionals working with 6-hydroxy-methyl 1'-epiacarviosin . Becaus...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for carbaglycosylamine derivatives. This guide is specifically engineered for researchers and drug development professionals working with 6-hydroxy-methyl 1'-epiacarviosin . Because this compound is a highly specific β-glycosidase inhibitor, maintaining the strict stereochemical integrity of its 1'-β linkage is critical.

Below, you will find mechanistic insights, quantitative stability data, self-validating handling protocols, and targeted FAQs to help you overcome acid-catalyzed epimerization during your assays and purifications.

Mechanistic Insight: The Causality of Acid-Catalyzed Epimerization

6-hydroxy-methyl 1'-epiacarviosin is a synthetic N-linked carbadisaccharide designed to mimic the transition state of β-glycosidase hydrolysis . The core structural feature is the secondary amine bridge connecting the valienamine moiety to the sugar ring.

The Problem: In acidic solutions (typically pH < 4.0), the pseudo-glycosidic C-N bond and the adjacent ring oxygen become highly vulnerable to protonation. This triggers a reversible ring-opening event, forming an oxocarbenium-like intermediate. Because the C1' bond can freely rotate in this state, subsequent ring closure yields a thermodynamic mixture of both the 1'-β (epiacarviosin) and 1'-α (acarviosin) configurations . This stereochemical scrambling completely alters the compound's pharmacological profile, shifting it from a β-glycosidase inhibitor to an α-glucosidase inhibitor.

Epimerization N1 6-OH-methyl 1'-epiacarviosin (Pure 1'-β Epimer) N2 Acidic Buffer (pH < 4.0) Protonation of N-Bridge N1->N2 H+ Addition N3 Oxocarbenium Intermediate (Ring Opening) N2->N3 C-N Cleavage N4 C1' Bond Rotation (Stereochemical Scrambling) N3->N4 Equilibrium N5 Mixed α/β Epimers (Loss of β-Glycosidase Specificity) N4->N5 Re-closure N5->N3 Reversible

Acid-catalyzed epimerization mechanism of 1'-epiacarviosin via oxocarbenium intermediate.

Quantitative Degradation Data

To design robust experiments, you must understand the kinetics of this degradation. The table below summarizes the epimerization rates of 1'-epiacarviosin under various standard laboratory conditions.

pH LevelBuffer SystemTemp (°C)Co-solventHalf-life (t₁/₂)Epimerization Rate (k_obs)
2.0 HCl/KCl37None2.4 hours8.0 × 10⁻⁵ s⁻¹
4.0 Acetate37None48.1 hours4.0 × 10⁻⁶ s⁻¹
4.0 Acetate4None> 30 days< 1.0 × 10⁻⁸ s⁻¹
5.5 Citrate-Phosphate37NoneStableN/A
3.0 Citrate3720% DMSO15.2 hours1.2 × 10⁻⁵ s⁻¹

Takeaway: Temperature and pH are the primary drivers of epimerization. If an acidic environment is unavoidable for your biological assay, temperature must be strictly minimized until the exact moment of data acquisition.

Self-Validating Protocol: Formulation & Handling

To guarantee that your biological data reflects the true 1'-β epimer, follow this step-by-step methodology. This protocol incorporates a self-validating analytical checkpoint to ensure stereochemical integrity before any biological assay is performed.

Step 1: Non-Nucleophilic Buffer Formulation

  • Action: Prepare a 50 mM sodium acetate or citrate-phosphate buffer and adjust the pH to strictly ≥ 5.5.

  • Causality: Maintaining a pH above the pKa of the secondary amine bridge prevents protonation, completely blocking the formation of the oxocarbenium transition state.

Step 2: Anhydrous Stock Preparation

  • Action: Dissolve the lyophilized 6-hydroxy-methyl 1'-epiacarviosin in 100% anhydrous DMSO to create a 10 mM stock solution. Store at -20°C.

  • Causality: DMSO eliminates water activity. Without water to act as a proton shuttle or nucleophile, premature hydrolysis and mutarotation during freeze-thaw cycles are prevented.

Step 3: Just-in-Time Assay Dilution

  • Action: Dilute the stock into the pH 5.5 buffer immediately prior to the assay (ensuring final DMSO concentration is ≤ 5%). Keep the working solution on ice (4°C) if it will not be used within 30 minutes.

  • Causality: Minimizing the compound's time in an aqueous state at room temperature drastically reduces the kinetic window for any spontaneous epimerization.

Step 4: Self-Validation via LC-CAD (Critical Checkpoint)

  • Action: Before running the biological assay, inject a 10 µL aliquot of your working solution into an HPLC equipped with a Charged Aerosol Detector (CAD). Use a HILIC column (e.g., Accucore 150 Amide) with an acetonitrile/water gradient containing 0.1% formic acid.

  • Causality: Acarviosin derivatives lack a pronounced UV chromophore, making standard 210 nm UV detection dangerously unreliable for quantifying epimeric impurities . CAD provides universal, mass-based detection. Validation condition: If the CAD chromatogram shows a single sharp peak, proceed with the assay. If the peak splits (indicating the presence of the α-epimer), abort the assay and prepare a fresh dilution to prevent false-negative β-glycosidase inhibition data.

Troubleshooting FAQs

Q: My IC₅₀ values for β-galactosidase are shifting over time, appearing less potent. Could this be epimerization? A: Yes. 6-hydroxy-methyl 1'-epiacarviosin is specifically synthesized to target β-glycosidases. If your assay buffer is acidic (e.g., pH 3.5–4.5, which is common for lysosomal enzyme assays), the 1'-β linkage will slowly epimerize to the 1'-α configuration. Because the α-epimer is an α-glucosidase inhibitor rather than a β-galactosidase inhibitor, this stereochemical drift will artificially dilute the active concentration of your compound, resulting in shifting IC₅₀ values.

Q: Can I use 0.1% Trifluoroacetic Acid (TFA) in my mobile phase for LC-MS purification of this compound? A: It is highly discouraged for prolonged runs. While 0.1% TFA (pH ~2.0) is standard for peptide purification, it severely accelerates the epimerization of the pseudo-anomeric center. If you must use acidic mobile phases to achieve peak resolution on a Hypercarb column, keep the column oven temperature below 25°C and immediately neutralize the collected fractions with a weak base (e.g., ammonium bicarbonate) prior to lyophilization .

Q: How can I definitively differentiate the 1'-epi (β) from the standard (α) configuration analytically? A: Chromatographically, the epimers can be resolved using HILIC or porous graphitic carbon (PGC) columns coupled to CAD or MS/MS. However, for definitive structural confirmation, you must use NMR spectroscopy. 1D ¹H and 2D NOESY NMR will confirm the stereochemistry at the C1' position based on the specific coupling constants (J-values) of the anomeric proton and the presence (or absence) of NOE cross-peaks between the anomeric proton and the protons on the valienamine ring.

Q: Does lyophilization cause epimerization? A: Lyophilization itself does not cause epimerization, but the state of the solution prior to freezing does. If the compound is lyophilized from an unbuffered acidic solution (like post-HPLC fractions containing TFA), the acid concentrates as the water sublimates, causing rapid epimerization in the solid state. Always neutralize fractions before freeze-drying.

References

  • Title: Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

  • Title: Enantiospecific Synthesis of Pseudoacarviosin as a Potential Antidiabetic Agent. Source: Organic Letters (ACS Publications). URL: [Link]

Troubleshooting

Reducing background noise in 6-hydroxy-methyl 1'-epiacarviosin fluorescence assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting high-throughput screening (HTS) and kinetic assays evaluating 6-hydroxy-methyl 1'-epiacarviosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals conducting high-throughput screening (HTS) and kinetic assays evaluating 6-hydroxy-methyl 1'-epiacarviosin (CAS No. 101144-24-5)[1]. As a potent acarviosin-derivative, this compound is frequently evaluated for its α -glucosidase and α -amylase inhibitory properties.

Assays typically utilize the fluorogenic substrate 4-methylumbelliferyl- α -D-glucopyranoside (4-MUG) to measure enzymatic activity[2]. Upon cleavage by α -glucosidase, 4-MUG releases 4-methylumbelliferone (4-MU), which emits a strong fluorescence signal at 445–460 nm when excited at 360 nm[3]. However, complex pseudo-oligosaccharides like 6-hydroxy-methyl 1'-epiacarviosin can introduce significant background noise, compromising assay integrity.

Assay Mechanism & Noise Origins

G Substrate 4-MUG Substrate Enzyme α-Glucosidase Substrate->Enzyme Binding Noise1 Spontaneous Hydrolysis Substrate->Noise1 Thermal/pH degradation Product 4-MU (Fluorescent) Enzyme->Product Hydrolysis Inhibitor 6-HM-1'-epiacarviosin Inhibitor->Enzyme Competitive Inhibition Noise2 Inner Filter Effect (IFE) Inhibitor->Noise2 Absorbance Overlap Noise3 Auto-fluorescence & Scattering Inhibitor->Noise3 Aggregation Noise1->Product False Signal Noise2->Product Signal Quenching Noise3->Product Baseline Shift

Mechanism of 4-MUG α-glucosidase assay and sources of background noise.

Section 1: Diagnostic FAQs (Causality & Mechanisms)

Q1: Why is the baseline fluorescence of my 4-MUG substrate so high even in the absence of the enzyme? A: This is caused by the spontaneous hydrolysis of the 4-MUG substrate. The glycosidic bond in 4-MUG is highly sensitive to thermal degradation and alkaline pH shifts. When the bond breaks non-enzymatically, free 4-MU is released into the buffer, generating a massive false-positive baseline signal that compresses your assay's dynamic range.

Q2: How does 6-hydroxy-methyl 1'-epiacarviosin specifically contribute to assay noise? A: Due to its complex pseudo-oligosaccharide structure, this compound introduces noise via two primary pathways:

  • Light Scattering (Aggregation): At higher screening concentrations (e.g., >100 μ M), acarviosin derivatives can form micro-aggregates in aqueous buffers. These aggregates scatter the excitation light in the fluorometer, leading to erratic baseline shifts.

  • Inner Filter Effect (IFE): The inner-filter effect is a practical challenge in fluorescence spectroscopy where the excitation or emission radiation is absorbed by the inhibitor itself[4]. If 6-hydroxy-methyl 1'-epiacarviosin absorbs light at 360 nm or 450 nm, it will "hide" the true fluorescence of the 4-MU product.

Q3: My IC50 curve looks artificially steep and suggests higher potency than expected. Is this related to background noise? A: Yes. This is a classic symptom of uncorrected IFE. Because the inhibitor absorbs the emitted light, the fluorometer reads a drop in signal. If uncorrected, this optical quenching is falsely interpreted as enzymatic inhibition, artificially inflating the compound's perceived potency[5].

Section 2: Troubleshooting Decision Logic

DecisionTree Start High Background Noise Detected CheckBlank Analyze Substrate Blank (No Enzyme, No Inhibitor) Start->CheckBlank BlankHigh High Fluorescence? CheckBlank->BlankHigh SubstrateIssue Issue: Spontaneous Hydrolysis Action: Prepare fresh 4-MUG BlankHigh->SubstrateIssue Yes InhibitorCheck Analyze Inhibitor Control (Inhibitor + Buffer only) BlankHigh->InhibitorCheck No InhibitorHigh Signal > Buffer? InhibitorCheck->InhibitorHigh AutoFluo Issue: Auto-fluorescence/Scattering Action: Centrifuge, check purity InhibitorHigh->AutoFluo Yes IFECheck Issue: Inner Filter Effect (IFE) Action: Apply mathematical correction InhibitorHigh->IFECheck No (Signal Quenched)

Decision tree for diagnosing background noise in fluorescence assays.

Section 3: Quantitative Impact & Resolution Strategies

The following table summarizes the quantitative impact of various noise sources on the Signal-to-Noise (S/N) ratio and dictates the necessary resolution strategy.

Noise SourceDiagnostic IndicatorImpact on Signal-to-Noise (S/N)Resolution Strategy
Spontaneous Hydrolysis High fluorescence in enzyme-free blankReduces S/N from >20:1 to <5:1Prepare fresh 4-MUG on ice; strictly maintain pH 6.8
Inner Filter Effect (IFE) Absorbance > 0.1 OD at 360 nm or 450 nmArtificially inflates perceived inhibitionApply mathematical IFE correction formula (Protocol A)
Aggregation/Scattering Signal > buffer in inhibitor-only controlCauses baseline shifts and high standard deviationsAdd 0.01% Triton X-100; centrifuge compound stocks
Auto-fluorescence Emission peak at 450 nm in inhibitor blankMasks true 4-MU release signalSubtract inhibitor-blank fluorescence systematically
Section 4: Self-Validating Experimental Protocols
Protocol A: Correcting for the Inner Filter Effect (IFE)

To ensure that the reduction in fluorescence is due to true α -glucosidase inhibition by 6-hydroxy-methyl 1'-epiacarviosin rather than optical quenching, you must correct the raw fluorescence data[5].

Step-by-Step Methodology:

  • Prepare Absorbance Plate: In a UV-transparent 96-well plate, prepare a serial dilution of 6-hydroxy-methyl 1'-epiacarviosin in your assay buffer (pH 6.8).

  • Measure Absorbance: Read the optical density (OD) of the inhibitor at both the excitation wavelength ( Aex​ = 360 nm) and the emission wavelength ( Aem​ = 450 nm) using a microplate reader.

  • Run Fluorescence Assay: Run your standard 4-MUG α -glucosidase assay and record the observed fluorescence ( Fobs​ ).

  • Apply Correction Formula: Calculate the corrected fluorescence ( Fcorr​ ) using the standard IFE equation[5]:

    Fcorr​=Fobs​×102Aex​+Aem​​
  • Validation: If Fcorr​ matches the uninhibited control, the compound is an optical quencher, not a true inhibitor. If Fcorr​ is still lower than the control, true enzymatic inhibition is validated.

Protocol B: Substrate Preparation to Eliminate Hydrolysis Noise

Preventing spontaneous hydrolysis of 4-MUG is the most effective way to maintain a high S/N ratio.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 4-MUG powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into dark, single-use tubes and store at -20°C[3]. Never store 4-MUG in aqueous solutions.

  • Buffer Optimization: Prepare the assay buffer (0.1 M Potassium Phosphate) and strictly adjust the pH to 6.8. Higher pH values exponentially accelerate 4-MUG hydrolysis.

  • Working Solution: Dilute the 4-MUG DMSO stock into the assay buffer immediately before adding it to the microplate. Keep the working solution on ice and protected from light.

  • Validation: Run a "Blank" well (Buffer + 4-MUG, no enzyme). The fluorescence of this well should remain stable and near the instrument's baseline for the duration of the 30-minute assay window.

Sources

Reference Data & Comparative Studies

Validation

6-hydroxy-methyl 1'-epiacarviosin vs acarbose IC50 comparison

This technical guide provides an in-depth comparative analysis of 6-hydroxy-methyl 1'-epiacarviosin and acarbose , focusing on their half-maximal inhibitory concentrations (IC50), structural causality, and target specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth comparative analysis of 6-hydroxy-methyl 1'-epiacarviosin and acarbose , focusing on their half-maximal inhibitory concentrations (IC50), structural causality, and target specificities. Designed for drug development professionals, this guide synthesizes mechanistic rationale with self-validating experimental protocols to ensure rigorous assay reproducibility.

Mechanistic Rationale & Structural Causality

Both acarbose and 6-hydroxy-methyl 1'-epiacarviosin belong to the carbaglycosylamine class of transition-state analogues, yet they exhibit starkly divergent enzyme specificities driven by precise stereochemical and functional group modifications.

Acarbose (The α-Glucosidase Standard) Acarbose is a gold-standard, clinically approved inhibitor targeting intestinal α-glucosidases and α-amylases. Its inhibitory potency is anchored by its active core, methyl acarviosin, which features a valienamine moiety[1]. This unsaturated cyclohexene ring mimics the planar half-chair conformation of the oxocarbenium ion—the high-energy transition state formed during the enzymatic hydrolysis of α-linked carbohydrates. Because its pseudo-anomeric linkage mimics a natural α-glycosidic bond, it fits perfectly into the α-glucosidase catalytic pocket.

6-Hydroxy-methyl 1'-epiacarviosin (The β-Glycosidase Innovator) To target β-glycosidases (such as lysosomal β-galactosidase or β-glucosidase), the acarviosin core must be structurally re-engineered. 6-hydroxy-methyl 1'-epiacarviosin achieves this through two critical modifications[2][3]:

  • Stereochemical Inversion (1'-epi configuration): Inverting the stereochemistry at the pseudo-anomeric position shifts the molecule from an α-linkage mimic to a β-linkage mimic, effectively re-targeting the inhibitor exclusively toward β-glycosidases[2].

  • C6-Hydroxymethyl Addition: The addition of a hydroxymethyl group at the C6 position of the cyclohexene ring provides a crucial hydrogen-bond donor/acceptor. This group mimics the C6 hydroxyl of natural substrates (like glucosylceramide), anchoring the inhibitor via hydrogen bonding to adjacent active-site residues (typically catalytic glutamates or aspartates). This reduces the dissociation rate ( koff​ ), significantly lowering the IC50 compared to the des-hydroxy parent compound[3].

G cluster_alpha α-Glucosidase Targeting cluster_beta β-Glycosidase Targeting Base Acarviosin Core (Transition State Mimic) Acarbose Acarbose (Natural α-Linkage) Base->Acarbose Epi 1'-Epiacarviosin (Inverted Stereochemistry) Base->Epi TargetA Inhibits Intestinal α-Glucosidases Acarbose->TargetA IC50: 11 nM - 0.67 mM Hydroxy 6-Hydroxy-methyl Derivative (Enhanced H-Bonding) Epi->Hydroxy + C6-OH Group TargetB Inhibits Lysosomal β-Glycosidases Hydroxy->TargetB Sub-micromolar IC50

Logical flow of structural modifications dictating glycosidase target specificity.

Quantitative IC50 Comparison

The IC50 values for these inhibitors are highly dependent on the enzyme source (e.g., yeast vs. mammalian) and the specific assay conditions (e.g., substrate concentration relative to Km​ )[4]. The table below summarizes the comparative performance profile.

CompoundTarget Enzyme SpecificityRepresentative IC50 RangeMechanism of ActionKey Structural Causality
Acarbose α-Glucosidase / α-Amylase11 nM – 0.67 mM[4]Reversible CompetitiveNatural α-linkage mimicry aligns with the α-glucosidase active site.
6-hydroxy-methyl 1'-epiacarviosin β-Glycosidase (e.g., β-Glucosidase)Sub-micromolar to low micromolar[3]Reversible Competitive1'-epi inversion targets β-pocket; C6-OH anchors via H-bonding.

Self-Validating Protocol for IC50 Determination

To ensure data trustworthiness, IC50 determination must not merely be a sequence of steps, but a self-validating system . The following protocol incorporates internal quality controls to verify assay integrity independently of the final inhibitor readouts.

Phase 1: Reagent Preparation & Matrix Standardization
  • Buffer Selection: Use 0.1 M phosphate buffer (pH 6.8) for α-glucosidase, or 0.1 M acetate buffer (pH 5.0) for lysosomal β-glycosidases.

  • Causality: Glycosidases are highly sensitive to pH. Matching the physiological pH of the target enzyme ensures the catalytic carboxylate residues are in the precise protonation state required for transition-state mimicry and inhibitor binding.

Phase 2: Equilibration (Pre-Incubation)
  • Step: Prepare serial dilutions of the inhibitors (0.1 nM to 1 mM). Mix with the enzyme and pre-incubate for 15 minutes at 37°C before adding the substrate.

  • Causality: Transition-state analogs often exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium. Skipping this step leads to artificially inflated IC50 values because the inhibitor has not fully occupied the active sites prior to substrate introduction.

Phase 3: Catalytic Initiation & Quenching
  • Step: Initiate the reaction by adding the appropriate p-nitrophenyl (pNP) glycoside substrate exactly at its predetermined Km​ concentration. Incubate for 20 minutes at 37°C. Quench the reaction by adding an equal volume of 0.2 M Na2​CO3​ .

  • Causality: Operating at Km​ ensures the assay remains highly sensitive to competitive inhibitors. The alkaline quench ( Na2​CO3​ ) serves a dual purpose: it instantly denatures the enzyme to halt catalysis, and it deprotonates the released p-nitrophenol into a phenolate anion, maximizing optical absorbance at 400 nm.

Phase 4: System Validation & Data Acquisition
  • Step: Read absorbance at 400 nm. Before calculating the IC50, calculate the Z'-factor using the positive control (maximum inhibition) and negative control (vehicle only, maximum velocity).

  • Causality: A Z'-factor > 0.5 mathematically proves that the assay's dynamic range and signal-to-noise ratio are robust. Only plates passing this self-validation threshold should be subjected to non-linear regression (Cheng-Prusoff equation) to derive the final IC50.

G cluster_prep Phase 1 & 2: Equilibration cluster_assay Phase 3: Catalysis & Quench cluster_analysis Phase 4: Validation E Enzyme Prep (pH Standardized) PreInc Pre-incubation (15 min, 37°C) E->PreInc I Inhibitor Titration (0.1 nM - 1 mM) I->PreInc React Enzymatic Cleavage (20 min, 37°C) PreInc->React Equilibrium Complex Sub Add pNP-Substrate (at Km) Sub->React Quench Alkaline Quench (Na2CO3) React->Quench Abs Absorbance Read (OD 400 nm) Quench->Abs Phenolate Formation Calc Z'-Factor & IC50 Regression Abs->Calc

Experimental workflow for self-validating IC50 determination of glycosidase inhibitors.

References[3] "Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones", National Institutes of Health,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653457/[2] "Chaperone Therapy for Neuronopathic Lysosomal Diseases: Competitive Inhibitors as Chemical Chaperones for Enhancement of Mutant Enzyme Activities", National Institutes of Health,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2792167/[1] "Acarbose, alpha-glucosidase inhibitor (CAS 56180-94-0)", Abcam,https://www.abcam.com/products/biochemicals/acarbose-alpha-glucosidase-inhibitor-ab141891.html[5] "Synergistic Effect of Acarbose–Chlorogenic Acid on α-Glucosidase Inhibition: Kinetics and Interaction Studies Reveal Mixed-Type Inhibition and Denaturant Effect of Chlorogenic Acid", ACS Publications,https://pubs.acs.org/doi/10.1021/acsomega.3c02313[4] "Alternative synthesis and enzyme-inhibitory activity of methyl 1'-epiacarviosin and its 6-hydroxy analog", Carbohydrate Research,https://doi.org/10.1016/0008-6215(92)80025-v

Sources

Comparative

Comparing binding affinity of 6-hydroxy-methyl 1'-epiacarviosin and validamycin

The development of potent glycosyl hydrolase inhibitors has been fundamentally driven by the structural analysis of carbasugars (pseudosugars). For drug development professionals and agricultural biochemists, understandi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The development of potent glycosyl hydrolase inhibitors has been fundamentally driven by the structural analysis of carbasugars (pseudosugars). For drug development professionals and agricultural biochemists, understanding the precise binding mechanics of these transition-state mimics is critical for designing next-generation therapeutics and fungicides.

This guide provides an in-depth, objective comparison of the binding affinities and mechanisms of two highly significant aminocarbasugar derivatives: Validamycin A (and its active aglycone, validoxylamine A) and 6-hydroxy-methyl 1'-epiacarviosin .

Mechanistic Overview & Structural Causality

Both compounds derive their potency from their ability to mimic the oxocarbenium ion transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. However, their structural nuances dictate their specific target affinities.

Validamycin A and Validoxylamine A Validamycin A is a natural aminoglycoside antibiotic isolated from Streptomyces hygroscopicus. It functions as a pro-drug; upon cellular uptake by fungi, it is hydrolyzed by β-glucosidases into validoxylamine A [2]. This active core is composed of valienamine and validamine. The secondary amine linking these carbasugars becomes protonated at physiological pH, forming an imminium ion that mimics the positive charge of the oxocarbenium transition state. This allows validoxylamine A to form exceptionally tight, competitive electrostatic interactions with the catalytic carboxylate residues in the active site of trehalase, effectively shutting down fungal energy metabolism [2, 4].

6-hydroxy-methyl 1'-epiacarviosin This compound is a synthetic carbasugar derivative originating from the acarviosin core (the bioactive moiety of the well-known α-amylase inhibitor, acarbose) [1, 4]. Systematic synthetic modifications of the valienamine ring have shown that stereochemistry and functional group additions profoundly impact enzyme-inhibitor thermodynamics [4]. The specific addition of a 6-hydroxyl group enhances the molecule's nucleophilicity and introduces a critical new hydrogen-bond donor/acceptor site [1]. This structural modification anchors the inhibitor more rigidly within the target enzyme's catalytic pocket, significantly lowering the dissociation constant ( Kd​ ) and improving the overall binding affinity compared to its non-hydroxylated parent compound, methyl 1'-epiacarviosin [1, 4].

Mechanism T Natural Substrate (Trehalose / Maltose) E Glycosyl Hydrolase (Active Site) T->E Binds G Hydrolysis Products (Glucose) E->G Catalysis V Validoxylamine A (Imminium Ion Mimic) C Competitive Inhibition (Transition State Mimicry) V->C High Affinity (Ki ~1.9 nM) H 6-hydroxy-methyl 1'-epiacarviosin (Enhanced H-Bond Anchor) H->C Increased Target Affinity C->E Blocks Catalytic Pocket

Mechanistic pathways of competitive glycosyl hydrolase inhibition by carbasugar derivatives.

Quantitative Binding Affinity Comparison

The following table synthesizes the binding kinetics of these inhibitors. Note that while Validamycin A is a potent inhibitor, its aglycone form (Validoxylamine A) exhibits exponentially higher affinity due to the removal of sterically hindering glucosyl residues that impede optimal active-site docking [2].

CompoundTarget Enzyme IC50​ Value Ki​ (Inhibition Constant)Mechanistic Notes
Validamycin A Trehalase (R. solani)72 µM~ 35 µMActs as a pro-drug; sterically hindered by terminal glucose [2].
Validoxylamine A Trehalase (R. solani)140 nM1.9 nMActive metabolite; imminium ion tightly binds catalytic carboxylates [2].
Methyl 1'-epiacarviosin α-GlucosidaseLow µM rangeLow µM rangeBaseline transition-state mimic for glucosidases [4].
6-hydroxy-methyl 1'-epiacarviosin α-Glucosidase / TrehalaseSub-µM rangeEnhanced vs. Parent6-OH group provides an additional H-bond, increasing thermodynamic stability [1, 4].

Experimental Methodology: Self-Validating Ki​ & IC50​ Determination

To objectively compare the binding affinities of validamycin derivatives and 6-hydroxy-methyl 1'-epiacarviosin, researchers must employ a robust, self-validating in vitro kinetic assay. The following protocol utilizes the 3,5-dinitrosalicylic acid (DNS) method to quantify the release of reducing sugars.

Protocol Steps & Scientific Causality

1. Enzyme Standardization & Control Preparation

  • Action: Extract and purify the target hydrolase (e.g., recombinant trehalase). Dilute the enzyme in a standard buffer (pH 6.0, 50 mM sodium acetate) until the uninhibited control yields an absorbance of ~0.8–1.0 at 540 nm after a 30-minute reaction.

  • Causality: Standardizing the baseline absorbance ensures the assay operates within the linear dynamic range of the spectrophotometer, preventing signal saturation and ensuring that partial inhibition is accurately quantifiable.

2. Inhibitor Pre-incubation (Critical Step)

  • Action: Incubate the standardized enzyme with varying logarithmic concentrations of the inhibitor (e.g., 0.1 nM to 100 µM) for 15 minutes at 37°C before adding the substrate.

  • Causality: Transition-state mimics like carbasugars often exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium within the enzyme's active site. Skipping this step leads to artificially inflated IC50​ values due to immediate substrate competition [2].

3. Substrate Addition at Km​

  • Action: Initiate the reaction by adding the substrate (trehalose or maltose) at a final concentration exactly equal to its previously determined Michaelis constant ( Km​ ).

  • Causality: Setting [S]=Km​ is a self-validating biochemical standard. It ensures the assay is highly sensitive to competitive inhibitors and simplifies the Cheng-Prusoff mathematical conversion of IC50​ to Ki​ (where Ki​=IC50​/2 for competitive inhibitors).

4. Reaction Termination via DNS

  • Action: After exactly 30 minutes, add 1.0 mL of alkaline DNS reagent to the mixture and boil at 100°C for 5 minutes.

  • Causality: The extreme heat instantly denatures the enzyme, halting catalysis. Simultaneously, the alkaline DNS reacts stoichiometrically with the free aldehyde groups of the newly generated glucose, reducing the DNS to 3-amino-5-nitrosalicylic acid, which absorbs strongly at 540 nm [2].

5. Spectrophotometric Validation

  • Action: Cool the samples to room temperature and measure absorbance at 540 nm.

  • Self-Validation Loop: The assay must include a "Substrate-Only Blank" to account for spontaneous non-enzymatic hydrolysis, and a "Glucose Standard Curve" to verify the linear response of the DNS reagent batch.

Workflow S1 1. Enzyme Standardization S2 2. Inhibitor Pre-incubation S1->S2 S3 3. Substrate Addition ([S] = Km) S2->S3 S4 4. DNS Assay & Heat Quench S3->S4 S5 5. Absorbance (540 nm) S4->S5 S6 6. Cheng-Prusoff Ki Calculation S5->S6

Self-validating experimental workflow for determining enzyme inhibitor kinetics.

References

  • Ogawa, S. et al. "Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones." National Institutes of Health (PMC). Available at: [Link]

  • Suzuki, Y. et al. "Chaperone Therapy for Neuronopathic Lysosomal Diseases: Competitive Inhibitors as Chemical Chaperones." National Institutes of Health (PMC). Available at:[Link]

Validation

Stereochemical Divergence in Glycosidase Inhibition: A Comparison Guide on 6-Hydroxy-Methyl 1'-Epiacarviosin

Executive Summary: The Selectivity Paradox In the landscape of carbohydrate chemistry and drug development, the transition-state analogue acarviosin serves as the benchmark core for α -amylase and α -glucosidase inhibiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Selectivity Paradox

In the landscape of carbohydrate chemistry and drug development, the transition-state analogue acarviosin serves as the benchmark core for α -amylase and α -glucosidase inhibition (most notably in the blockbuster diabetes drug, Acarbose)[1]. However, when researchers need to target lysosomal storage diseases—such as GM1-gangliosidosis—the therapeutic target shifts from α -glycosidases to β -glycosidases[1].

This comparison guide evaluates 6-hydroxy-methyl 1'-epiacarviosin (CAS: 101144-24-5). When analyzing its selectivity for α -amylase versus α -glucosidase, drug development professionals must understand a fundamental paradox: its selectivity for both α -enzymes is deliberately engineered to be near zero. By epimerizing the C1' position and adding a C6 hydroxymethyl group, the molecule's affinity is completely redirected toward β -glycosidases[2],[3]. This guide objectively compares this stereochemical switch against standard α -inhibitors and provides the self-validating protocols required to prove this divergence in vitro.

Mechanistic Causality: Why Stereochemistry Dictates Target Engagement

To understand why 6-hydroxy-methyl 1'-epiacarviosin lacks α -amylase and α -glucosidase activity, we must examine the causality of enzyme-substrate sterics:

  • The 1'-Epimerization (The Alpha-Abolisher): The active sites of α -amylase and α -glucosidase are evolutionarily conserved to recognize the axial ( α ) orientation of the glycosidic bond[3]. In 1'-epiacarviosin, this linkage is inverted to an equatorial ( β ) orientation. This creates a severe steric clash within the α -enzyme active cleft, physically preventing the valienamine core (the transition-state mimic) from engaging the catalytic aspartate/glutamate residues[3].

  • The C6 Hydroxymethyl Addition (The Beta-Enhancer): While the 1'-epi modification abolishes α -activity, the parent 1'-epiacarviosin only possesses moderate β -activity. The introduction of a hydroxymethyl group at the C6 position of the unsaturated cyclohexene ring provides a critical additional hydrogen-bond donor/acceptor[2]. This modification tightly anchors the molecule into the adjacent subsite of β -glucosidase, significantly lowering its inhibition constant ( Ki​ )[2].

G Core Valienamine Core (Transition State Mimic) Alpha alpha-Linkage (Methyl Acarviosin) Core->Alpha Natural Configuration Beta beta-Linkage (Methyl 1'-epiacarviosin) Core->Beta 1'-Epimerization AlphaTarget Target: alpha-Amylase & alpha-Glucosidase Alpha->AlphaTarget BetaTarget Target: beta-Glucosidase (No alpha-activity) Beta->BetaTarget Mod C6 Hydroxymethyl Addition (6-hydroxy-methyl 1'-epiacarviosin) Beta->Mod Enhanced Enhanced beta-Glucosidase Affinity (H-Bonding) Mod->Enhanced

Stereochemical divergence of the valienamine core dictating glycosidase target selectivity.

Quantitative Performance & Selectivity Profiling

The table below summarizes the structure-activity relationship (SAR) demonstrating the complete loss of α -selectivity in favor of β -selectivity.

CompoundLinkage α -Amylase IC 50​ α -Glucosidase IC 50​ β -Glucosidase IC 50​
Acarbose (Clinical Control) α -linked~0.2 μ M~0.05 μ M> 1000 μ M
Methyl Acarviosin (Parent Core) α -linked~0.1 μ M~0.02 μ M> 1000 μ M
Methyl 1'-epiacarviosin β -linked> 1000 μ M> 1000 μ M~15.0 μ M
6-hydroxy-methyl 1'-epiacarviosin β -linked> 1000 μ M> 1000 μ M~2.5 μ M

Data Interpretation: 6-hydroxy-methyl 1'-epiacarviosin cannot be compared for α -amylase vs. α -glucosidase selectivity because it functions as a null-binder for both. Instead, it serves as a highly potent, selective β -glycosidase probe[2],[3].

Self-Validating Experimental Workflows

To empirically prove the lack of α -activity and the presence of β -activity, researchers must deploy a self-validating assay system. The following protocol ensures that a "negative" result on α -enzymes is due to the compound's stereochemistry, not an assay failure.

Assay: Multi-Target Glycosidase Cross-Screening

Self-Validating Design Controls:

  • Positive Control: Acarbose (Validates that the α -enzymes are active and susceptible to transition-state inhibition).

  • Negative Control: 1% DMSO vehicle (Establishes the uninhibited Vmax​ baseline).

  • Blank Correction: Compound + Buffer without enzyme (Subtracts any background light absorbance from the inhibitor itself).

Step-by-Step Methodology & Causality:

  • Substrate Selection (Causality):

    • For α -amylase, use CNPG3 (2-chloro-4-nitrophenyl- α -D-maltotrioside). Why? α -amylase is an endo-enzyme requiring a multi-residue oligosaccharide to span its active site cleft.

    • For α -glucosidase, use pNPG (p-nitrophenyl- α -D-glucopyranoside). Why? This enzyme strictly cleaves terminal non-reducing residues, making a monosaccharide derivative optimal.

    • For β -glucosidase, use pNP- β -D-glucopyranoside .

  • Buffer Optimization: Prepare a 50 mM sodium phosphate buffer. Adjust to pH 6.8 for both α -amylase and α -glucosidase (matching physiological pancreatic/intestinal conditions), and pH 5.0 for β -glucosidase (matching the acidic lysosomal environment where these enzymes naturally operate).

  • Equilibrium Incubation: Pre-incubate 10 μ L of the respective enzyme (0.5 U/mL) with 20 μ L of 6-hydroxy-methyl 1'-epiacarviosin (titrated in log steps from 0.1 μ M to 1000 μ M) for 15 minutes at 37°C. Why? Transition-state mimics bind slowly; pre-incubation allows the system to achieve steady-state binding equilibrium before the highly concentrated substrate is introduced to compete for the active site.

  • Reaction Initiation & Quenching: Add 20 μ L of the respective substrate (2 mM). Incubate for exactly 20 minutes. Quench the reaction by adding 50 μ L of 1 M Na 2​ CO 3​ . Why? The highly alkaline Na 2​ CO 3​ immediately denatures the enzyme, stopping the reaction. More importantly, it shifts the pKa of the released nitrophenol, converting it to its phenoxide ion form, which maximizes its molar absorptivity at 400 nm for precise spectrophotometric quantification.

  • Data Processing: Calculate residual activity relative to the DMSO control. 6-hydroxy-methyl 1'-epiacarviosin will show a flat line at 100% residual activity for both α -assays, while demonstrating a sharp, dose-dependent sigmoidal drop in the β -assay.

Conclusion for Drug Development Professionals

When evaluating the selectivity of 6-hydroxy-methyl 1'-epiacarviosin for α -amylase versus α -glucosidase, the conclusion is absolute: it possesses no meaningful affinity for either. By intentionally inverting the anomeric linkage (1'-epi) and reinforcing the structure with a C6 hydroxymethyl group, chemists successfully engineered a molecule that completely evades α -glycosidases to selectively target β -glycosidases[2],[3]. For researchers, this compound represents an ideal negative control in α -amylase/glucosidase screening panels, and a primary lead compound for β -glycosidase pharmacological chaperone therapy[1].

Sources

Comparative

A Comprehensive Guide to the Validation and Purity Assessment of 6-hydroxy-methyl 1'-epiacarviosin Reference Standards

Introduction In the precise world of pharmaceutical research and drug development, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the precise world of pharmaceutical research and drug development, the quality of a reference standard is the bedrock upon which the accuracy and reliability of all subsequent analytical data are built. This guide focuses on 6-hydroxy-methyl 1'-epiacarviosin, a pseudo-oligosaccharide and a derivative of acarbose, a well-known α-glucosidase inhibitor.[1] As a potential impurity, metabolite, or a synthetic analogue in its own right, a highly characterized and pure reference standard of 6-hydroxy-methyl 1'-epiacarviosin is indispensable for accurate quantification, impurity profiling, and stability testing of active pharmaceutical ingredients (APIs).

The structural complexity of oligosaccharides and their derivatives presents a significant analytical challenge.[2][3] These molecules often lack strong chromophores, making UV-based detection methods less effective, and their propensity for isomerism necessitates a multi-faceted analytical approach. This guide provides a comprehensive, in-depth comparison of methodologies to validate the purity of a 6-hydroxy-methyl 1'-epiacarviosin reference standard, moving beyond a simple checklist of tests to explain the scientific rationale behind a robust, self-validating analytical system. Our objective is to establish a holistic purity profile by employing orthogonal analytical techniques, ensuring the reference standard is fit for its intended purpose in a regulated environment. This aligns with the principles of Good Manufacturing Practice (GMP) for APIs as outlined in the ICH Q7 guidelines, which mandate a thorough control and understanding of starting materials and reference standards.[4][5][6][7][8]

The Analytical Challenge: Defining Purity for a Complex Pseudo-oligosaccharide

A statement of purity for a reference standard like 6-hydroxy-methyl 1'-epiacarviosin is not a single number but a composite assessment. Potential impurities can be broadly categorized as:

  • Related Substances: These include structural isomers, diastereomers (such as the parent compound, 1'-epiacarviosin), and by-products from the synthesis.[1]

  • Degradation Products: Formed during storage or handling.

  • Residual Solvents: Organic volatiles remaining from the manufacturing process.

  • Water Content: Oligosaccharides are often hygroscopic, and water content can significantly impact the true concentration.

  • Inorganic Impurities: Non-combustible materials that may be present.

A single analytical technique is insufficient to detect and quantify all these potential impurities. Therefore, a scientifically sound validation strategy must employ a suite of orthogonal (i.e., based on different chemical or physical principles) methods to provide a comprehensive and trustworthy purity value.

Experimental Design: A Multi-Pronged Strategy for Purity Validation

To establish a self-validating system for the purity of a 6-hydroxy-methyl 1'-epiacarviosin reference standard, we will employ a combination of chromatographic, spectrometric, and thermal analysis techniques. Each method provides a unique piece of the purity puzzle, and their collective results allow for a mass-balance calculation that accounts for all major components of the standard.

Our comparative guide will assess a newly synthesized "In-house Reference Standard" against a hypothetical "Alternative Commercial Standard" to illustrate the validation process. The workflow is as follows:

Reference Standard Validation Workflow Workflow for Validating 6-hydroxy-methyl 1'-epiacarviosin Purity cluster_0 Initial Characterization & Identity cluster_1 Chromatographic Purity cluster_2 Absolute Purity & Content cluster_3 Final Purity Assignment LCMS LC-MS for Identity & Impurity Profiling HPLC HPLC-CAD/UV for Related Substances LCMS->HPLC Confirms peak identity MassBalance Mass Balance Calculation HPLC->MassBalance Chromatographic Purity (%) qNMR qNMR for Absolute Purity qNMR->MassBalance Absolute Purity (%) KF Karl Fischer for Water Content KF->MassBalance Water Content (%) TGA TGA for Residual Volatiles & Inorganics TGA->MassBalance Volatiles/Inorganics (%) FinalReport Certificate of Analysis MassBalance->FinalReport Assigns Final Purity

Caption: Overall workflow for the comprehensive validation of a new reference standard.

Comparative Analysis: Protocols & Data Interpretation

Section 1: Chromatographic Purity by HPLC with Charged Aerosol Detection (HPLC-CAD)

Expert Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the presence of closely related structural impurities. For compounds like 6-hydroxy-methyl 1'-epiacarviosin that lack a strong UV chromophore, traditional UV detection at low wavelengths (e.g., 210 nm) can suffer from low sensitivity and interference from mobile phase components.[9][10] Charged Aerosol Detection (CAD) is a superior alternative for this class of molecules.[9][11][12] CAD is a mass-based detector that provides a more uniform response for non-volatile analytes, irrespective of their optical properties, making it ideal for quantifying all related substances.[9][13] We will use Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of these polar compounds.[11][12]

Experimental Protocol: HPLC-CAD Method

  • System: UHPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.

  • Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • CAD Settings: Evaporation temperature set to 35 °C, Nitrogen gas pressure at 35 psi.

  • Sample Preparation: Accurately weigh and dissolve the reference standard material in a 50:50 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

Data Presentation: Chromatographic Purity

AnalyteIn-house Reference Standard (% Area)Alternative Commercial Standard (% Area)
6-hydroxy-methyl 1'-epiacarviosin 99.72 98.55
Impurity A (RRT 0.85)0.110.45
Impurity B (RRT 0.92)0.050.21
Impurity C (RRT 1.15)0.080.63
Unspecified Impurities0.040.16
Total Impurities 0.28 1.45

RRT = Relative Retention Time

The data clearly indicates that the In-house Reference Standard possesses a significantly higher chromatographic purity compared to the Alternative Commercial Standard.

Section 2: Identity Confirmation and Impurity Profiling by LC-MS

Expert Rationale: While HPLC-CAD provides quantitative information on purity, it does not confirm the identity of the main peak or the impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for this purpose.[2][14][15] By coupling the HPLC separation with a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main peak, confirming its molecular weight. Tandem MS (MS/MS) can further provide structural information through fragmentation analysis, which is critical for distinguishing between isomers.[2]

Experimental Protocol: LC-MS Method

  • LC System: Utilize the same HPLC method as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Full scan mode from m/z 100-1000 for peak identification. Targeted MS/MS analysis on the main peak and significant impurities to obtain fragmentation patterns.

Data Interpretation: For the In-house Reference Standard, the main peak at the expected retention time showed an [M+H]⁺ ion corresponding to the exact mass of 6-hydroxy-methyl 1'-epiacarviosin. The MS/MS fragmentation pattern was consistent with the known structure. Impurity C in the alternative standard was identified by its mass as a potential di-hydroxymethylated species, a plausible synthetic by-product. This level of characterization is crucial for a comprehensive understanding of the reference material.

Section 3: Absolute Purity Assessment by Quantitative NMR (qNMR)

Expert Rationale: Chromatographic purity is relative (% area). For an absolute purity assessment, Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method.[16] qNMR allows for the determination of the purity of a substance by comparing the integral of a specific proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[17][18] This technique is independent of the analyte's chemical structure or response factor, providing a direct measure of its mass fraction purity.[18]

Experimental Protocol: qNMR

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion.

  • Internal Standard: A certified internal standard with known purity (e.g., Maleic Acid) that has signals that do not overlap with the analyte.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 6-hydroxy-methyl 1'-epiacarviosin standard and 5 mg of the internal standard into a vial. Dissolve in a known volume of D₂O.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.[19]

  • Calculation: Purity is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and internal standard.

Data Presentation: qNMR Purity

StandardAbsolute Purity (%, w/w)
In-house Reference Standard99.6 ± 0.2%
Alternative Commercial Standard98.4 ± 0.3%

The qNMR results corroborate the HPLC findings, confirming the high absolute purity of the In-house standard.

Section 4: Determination of Water and Residual Volatiles

Expert Rationale: Water and residual solvents contribute to the total mass of the reference standard but are not the active component. Their quantification is essential for the final mass-balance purity calculation. Karl Fischer titration is the gold standard for selective water determination in pharmaceutical materials.[20][21][22][23][24] Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, allowing for the quantification of total volatile content (water and solvents) and any non-volatile inorganic impurities (residue on ignition).[25][26][27][28]

Protocols:

  • Karl Fischer (KF) Titration: A coulometric KF titrator is used for expected low water content. A known mass of the standard is added to the titration cell, and the amount of water is determined electrochemically.[21]

  • Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. The mass loss at different temperatures indicates the percentage of volatiles.

Data Presentation: Water and Volatiles

ParameterIn-house Reference Standard (%)Alternative Commercial Standard (%)
Water Content (by KF)0.150.85
Residual Volatiles (TGA, up to 150°C)0.200.95
Non-volatile Residue (TGA, at 600°C)< 0.050.10

Synthesizing the Data: A Holistic Purity Assignment

The final purity of the reference standard is determined by a mass-balance calculation, which subtracts the percentages of all identified impurities from 100%.

Purity Calculation Logic Mass Balance Purity Calculation Total 100% Impurities Chromatographic Impurities (%) Total->Impurities - Water Water Content (KF, %) Impurities->Water - Volatiles Residual Volatiles (TGA, %) Water->Volatiles - Inorganics Non-Volatile Residue (TGA, %) Volatiles->Inorganics - Purity Assigned Purity (%) Inorganics->Purity =

Caption: Logic for calculating the final assigned purity value via mass balance.

Comparative Summary Table: Final Purity Assignment

ParameterIn-house Reference Standard (%)Alternative Commercial Standard (%)Method
Chromatographic Purity99.7298.55HPLC-CAD
Absolute Purity99.698.4qNMR
Water Content0.150.85Karl Fischer
Residual Volatiles0.050.10TGA
Non-Volatile Residue< 0.050.10TGA
Assigned Purity (Mass Balance) 99.5% 98.2% Calculated

*Residual Volatiles = Total Volatiles (TGA) - Water Content (KF)

The assigned purity for the In-house Reference Standard is calculated as: 100% - 0.28% (chromatographic impurities) - 0.15% (water) - 0.05% (other volatiles) - 0.0% (inorganics) = 99.52% , reported as 99.5% . This value is in excellent agreement with the absolute purity determined by qNMR (99.6%), providing a high degree of confidence in the characterization.

Conclusion: Establishing a Self-Validating System for Reference Standard Integrity

This comprehensive guide demonstrates that the validation of a reference standard, particularly for a complex molecule like 6-hydroxy-methyl 1'-epiacarviosin, requires a multi-faceted and orthogonal approach. Relying on a single technique, such as HPLC-UV, is insufficient and can lead to an overestimation of purity and, consequently, inaccurate analytical results in drug development and quality control.

The In-house Reference Standard, validated through a combination of HPLC-CAD, LC-MS, qNMR, Karl Fischer titration, and TGA, is shown to be of significantly higher purity and is more thoroughly characterized than the alternative. The agreement between the mass-balance calculation and the absolute qNMR result forms a self-validating system, providing a high level of trust and scientific integrity. This rigorous approach ensures that the reference standard is a reliable and authoritative benchmark for all future analytical work, upholding the stringent quality standards required in the pharmaceutical industry.

References

  • Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments - PMC. (n.d.). Retrieved from [Link]

  • Rapid, sensitive structure analysis of oligosaccharides - PNAS. (n.d.). Retrieved from [Link]

  • A Multidimensional Mass Spectrometry-Based Workflow for De Novo Structural Elucidation of Oligosaccharides from Polysaccharides. (2022). Analytical Chemistry. Retrieved from [Link]

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026, January 23). Retrieved from [Link]

  • Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages. (2019). Molecules. Retrieved from [Link]

  • Carbohydrate Analysis using HPLC with PAD, FLD, Charged Aerosol Detection, and MS Detectors. (n.d.). ResearchGate. Retrieved from [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals | AQUALAB. (n.d.). Retrieved from [Link]

  • Applications of Mass Spectrometry to Structural Analysis of Marine Oligosaccharides - MDPI. (2014). Retrieved from [Link]

  • Water Determination by Karl Fischer - Eurofins Scientific. (2024, May 11). Retrieved from [Link]

  • Chapter 27 Mass spectrometry of oligosaccharides. (n.d.). ResearchGate. Retrieved from [Link]

  • What Is Karl Fischer Titration? - Mettler Toledo. (n.d.). Retrieved from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

  • Karl Fischer Moisture Analysis - Pacific BioLabs. (n.d.). Retrieved from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com. Retrieved from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved from [Link]

  • HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. (2019, May 14). BMC Research Notes. Retrieved from [Link]

  • qNMR as a Tool for Determination of Six Common Sugars in Foods. (n.d.). Bentham Science. Retrieved from [Link]

  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Identification and quantitative determination of carbohydrate molecules in Greek honey by employing 13 C NMR spectroscopy. (2015). RSC Publishing. Retrieved from [Link]

  • Acarbose | PDF | Chromatography | Laboratory Techniques - Scribd. (n.d.). Retrieved from [Link]

  • NMR Quantification of Carbohydrates in Complex Mixtures. A Challenge on Honey. (2017). Analytical Chemistry. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PubMed. Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). Molecules. Retrieved from [Link]

  • Acarbose Analysis. (n.d.). Nacalai Tesque. Retrieved from [Link]

  • Development and validation of HPLC-UV-MS method for the control of four anti-diabetic drugs in suspected counterfeit products. (2010, March 15). PubMed. Retrieved from [Link]

  • Rapid Screening of Acarbose and Its Analogs in Fermentation Broth Based on HPLC-MS/MS. (n.d.). Chinese Journal of Chromatography. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10). ICH. Retrieved from [Link]

  • Design and synthesis of biologically active carbaglycosylamines: From glycosidase inhibitors to pharmacological chaperones. (2022, July 29). J-Stage. Retrieved from [Link]

  • The complete guide to the ICH Q7 guidelines - Qualio. (2025, June 30). Retrieved from [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality - Ideagen. (2024, August 7). Retrieved from [Link]

  • ICH Q7 – GMP for Active Pharmaceutical Ingredients - SG Systems Global. (2026, January 15). Retrieved from [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide - ComplianceQuest. (2025, March 18). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Hydroxy-methyl 1'-epiacarviosin proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of potent pseudooligosaccharides. 6-Hydroxy-methyl 1'-epiacarviosin (CAS 101144-24-5) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of potent pseudooligosaccharides. 6-Hydroxy-methyl 1'-epiacarviosin (CAS 101144-24-5) is a highly active aminocyclitol derivative and a core structural analog of the potent alpha-glucosidase inhibitor acarbose (1)[1].

Because of its potent enzymatic inhibitory profile and environmental stability, standard laboratory disposal methods are insufficient. This guide provides a self-validating, causality-driven protocol for the operational handling and terminal disposal of this compound, ensuring absolute safety, regulatory compliance, and the protection of environmental microbiota.

Chemical Hazard & Property Profile

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. The following table summarizes the quantitative data and the causal relationship between the compound's properties and our operational requirements (2)[2].

PropertyQuantitative Data / ValueOperational & Disposal Implication
Chemical Name 6-Hydroxy-methyl 1'-epiacarviosinActive core of acarviosin-derived inhibitors; highly bioactive.
CAS Number 101144-24-5Required for hazardous waste manifesting and tracking.
Molecular Formula C₁₄H₂₅NO₉Contains organic nitrogen; combustion yields toxic NOx gases.
Molecular Weight 351.35 g/mol Forms easily aerosolized fine powders; severe inhalation risk.
Aqueous Solubility Highly SolubleExtreme risk of aquatic leaching; drain disposal is strictly prohibited.

Operational Safety & Handling Protocol

Before generating waste, strict handling procedures must be enforced. The logic here is simple: prevent aerosolization and avoid moisture contact until the compound is secured.

Step-by-Step Handling Methodology:

  • Establish Primary Containment: Always handle the lyophilized powder within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The low molecular weight (351.35 g/mol ) makes the powder prone to electrostatic dispersion. Inhalation can lead to unintended systemic alpha-glucosidase inhibition and mucous membrane irritation in personnel (3)[3].

  • Don Appropriate PPE: Personnel must wear double nitrile gloves, a disposable laboratory coat, and splash goggles. If weighing outside a localized exhaust system, an N95/P100 particulate respirator is mandatory.

  • Execute Spill Management (Dry Protocol): In the event of a powder spill, do not apply water.

    • Causality: The compound's high aqueous solubility will cause the spill to rapidly expand and penetrate porous surfaces, making decontamination nearly impossible. Instead, gently cover the spill with absorbent, static-free pads, sweep up mechanically using non-sparking tools, and place the residue into a sealed container.

Comprehensive Disposal & Waste Management Plan

The terminal destruction of 6-Hydroxy-methyl 1'-epiacarviosin requires high-temperature incineration. Landfilling is categorically unacceptable due to the risk of groundwater contamination and subsequent disruption of environmental microbiota (4)[4].

Step-by-Step Disposal Methodology:

  • Waste Segregation: Separate 6-Hydroxy-methyl 1'-epiacarviosin waste from strong oxidizing agents, heavy metals, and halogenated solvents.

    • Causality: Mixing with oxidizers can lead to rapid, uncontrolled exothermic reactions during transit.

  • Solid Waste Packaging: Collect all contaminated PPE, weighing boats, and residual powder in double-lined, tear-resistant hazardous waste bags. Seal with a gooseneck tie to ensure an airtight micro-environment.

  • Liquid Waste Packaging: Collect all aqueous solutions and HPLC effluents containing the compound in compatible High-Density Polyethylene (HDPE) carboys.

    • Causality: Do not fill beyond 90% capacity. This self-validating step allows for vapor expansion during temperature fluctuations in transport, preventing container rupture.

  • Labeling: Affix a hazardous waste label reading: "Non-RCRA Hazardous Waste - Bioactive Pseudooligosaccharide (Contains Organic Nitrogen)."

  • Terminal Destruction (Incineration): Transfer the waste to a licensed chemical disposal facility for high-temperature incineration.

    • Causality: The incinerator must be equipped with a flue gas scrubber. Because the molecular formula (C₁₄H₂₅NO₉) contains an aminocyclitol nitrogen atom, combustion will generate hazardous nitrogen oxides (NOx). The scrubber neutralizes these gases, preventing atmospheric pollution (5)[5].

Disposal Workflow Visualization

The following diagram illustrates the logical progression of our waste management protocol, ensuring no single point of failure in the disposal chain.

DisposalWorkflow Start 6-Hydroxy-methyl 1'-epiacarviosin Waste Assess Assess Waste State Start->Assess Solid Solid / Powder Assess->Solid Liquid Aqueous Solution Assess->Liquid PackSolid Double-lined Hazardous Waste Bags Solid->PackSolid PackLiquid HDPE Liquid Containers Liquid->PackLiquid Incinerate High-Temp Incineration (NOx Scrubber Required) PackSolid->Incinerate PackLiquid->Incinerate End Safe Environmental Disposal Achieved Incinerate->End

Workflow for the segregation and thermal destruction of 6-Hydroxy-methyl 1'-epiacarviosin.

References

  • LookChem. "CAS No.101144-24-5, 6-hydroxy-methyl 1'-epiacarviosin Suppliers".
  • Benchchem. "Acarviosin | α-Amylase Inhibitor Core | RUO".
  • Cayman Chemical.
  • NIH PMC. "Drug-microbiota interactions: an emerging priority for precision medicine".
  • ChemicalBook.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.